molecular formula C5H3ClN2O3 B2496777 5-Chloro-2-nitropyridin-3-ol CAS No. 936247-35-7

5-Chloro-2-nitropyridin-3-ol

Cat. No.: B2496777
CAS No.: 936247-35-7
M. Wt: 174.54
InChI Key: XRSYKYYBXLVPAJ-UHFFFAOYSA-N
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Description

5-Chloro-2-nitropyridin-3-ol is a useful research compound. Its molecular formula is C5H3ClN2O3 and its molecular weight is 174.54. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-nitropyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-nitropyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-nitropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSYKYYBXLVPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Chloro-2-nitropyridin-3-ol CAS 936247-35-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 5-Chloro-2-nitropyridin-3-ol (CAS 936247-35-7) .

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

5-Chloro-2-nitropyridin-3-ol (CAS 936247-35-7) is a highly functionalized pyridine scaffold used primarily as a regiospecific building block in the synthesis of fused heterocyclic drugs. Its structural uniqueness lies in the contiguous arrangement of a nitro group (C2) and a hydroxyl group (C3), flanked by a chlorine atom (C5). This "push-pull" electronic system—combining the electron-withdrawing nitro group with the electron-donating hydroxyl—makes it a versatile precursor for oxazolo[4,5-b]pyridines and substituted 2-aminopyridines , which are critical pharmacophores in oncology (e.g., BCL-2 inhibition) and kinase inhibitor development.

Physicochemical Properties

The compound is a yellow crystalline solid. Its acidity (phenolic -OH) allows for selective functionalization in the presence of the base-labile nitro group.

PropertyData
CAS Number 936247-35-7
IUPAC Name 5-Chloro-2-nitropyridin-3-ol
Synonyms 5-Chloro-2-nitro-3-pyridinol; 3-Hydroxy-2-nitro-5-chloropyridine
Molecular Formula C₅H₃ClN₂O₃
Molecular Weight 174.54 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 119–123 °C (Predicted/Analogous)
pKa (Predicted) ~4.87 (Acidic OH due to ortho-nitro group)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Storage Inert atmosphere, 2–8°C (Hygroscopic, light sensitive)

Critical Distinction: Do not confuse with its isomer 5-chloro-3-nitropyridin-2-ol (CAS 21427-61-2) or the dechlorinated analog 2-nitro-3-pyridinol . The position of the nitro group (C2 vs C3) fundamentally alters the cyclization chemistry.

Synthetic Utility & Reactivity

The compound serves as a "linchpin" intermediate. Its reactivity is defined by three distinct vectors:

  • C3-Hydroxyl (Nucleophile): The most reactive site. Under basic conditions (NaH/DMF or K2CO3/Acetone), the hydroxyl group is readily alkylated to form ethers. This is the primary entry point for attaching solubilizing tails or lipophilic linkers in drug candidates.

  • C2-Nitro (Electrophile/Reducible): The nitro group activates the ring for nucleophilic aromatic substitution (SnAr) at the C3 position (if OH is converted to a leaving group) or, more commonly, serves as a masked amine. Reduction yields 2-amino-5-chloro-3-pyridinol , a precursor to oxazolopyridines.

  • C5-Chlorine (Handle): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the nitro group has been reduced or the ring stabilized.

Visualization: Reactivity Map

ReactivityMap Target 5-Chloro-2-nitropyridin-3-ol (CAS 936247-35-7) Ether 3-Alkoxy-5-chloro-2-nitropyridine (Ether Linkage) Target->Ether R-X, Base (O-Alkylation) Amine 2-Amino-5-chloro-3-pyridinol (Reduction Product) Target->Amine H2, Pd/C or Fe/AcOH (Nitro Reduction) Coupling Biaryl / Aminopyridine (Via Suzuki/Buchwald) Ether->Coupling Pd(0), Ar-B(OH)2 (Post-reduction) Oxazolo Oxazolo[4,5-b]pyridine (Fused Heterocycle) Amine->Oxazolo Triethyl orthoformate or CDI

Caption: Functional group transformations starting from 5-Chloro-2-nitropyridin-3-ol.

Experimental Protocols
A. Synthesis of 5-Chloro-2-nitropyridin-3-ol (Nitration Route)

Context: While direct commercial sourcing is common, the compound is synthesized via the electrophilic nitration of 5-chloro-3-pyridinol . The hydroxyl group directs the nitro group to the ortho (C2) position.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with concentrated sulfuric acid (H₂SO₄) (5.0 vol) and cool to 0–5°C.

  • Addition: Add 5-chloro-3-pyridinol (1.0 eq) portion-wise, maintaining internal temperature <10°C. Stir until fully dissolved.

  • Nitration: Dropwise add fuming nitric acid (HNO₃) (1.1 eq) over 30 minutes. The reaction is exothermic; strict temperature control (0–5°C) is required to prevent over-nitration or decomposition.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane) or HPLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product typically precipitates as a yellow solid.

  • Isolation: Filter the solid, wash with cold water until the filtrate is neutral (pH ~6–7), and dry under vacuum at 45°C.

  • Purification: Recrystallize from Ethanol/Water if necessary.

B. Downstream Application: O-Alkylation (Ether Synthesis)

Context: This reaction protects the hydroxyl group and installs the side chain found in many BCL-2 family inhibitors.

Protocol:

  • Dissolution: Dissolve 5-Chloro-2-nitropyridin-3-ol (1.0 eq) in anhydrous DMF (10 vol).

  • Deprotonation: Cool to 0°C and add Sodium Hydride (NaH) (60% dispersion, 1.2 eq). Stir for 30 min until gas evolution ceases. The solution will turn deep orange/red (phenoxide formation).

  • Alkylation: Add the alkyl halide (e.g., 1-bromo-2-methoxyethane) (1.2 eq) dropwise.

  • Completion: Warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, and concentrate.

Self-Validating Quality Control

To ensure the integrity of the starting material and reaction success, use the following checkpoints:

  • 1H NMR (DMSO-d6): Look for two aromatic singlets (or doublets with small coupling) for the pyridine protons.

    • Expected: δ 8.2 ppm (H6, d, J2Hz) and δ 7.9 ppm (H4, d, J2Hz). The OH proton is broad and typically appears >10 ppm.

    • Validation: If the coupling constant is large (>8 Hz), you likely have the wrong isomer (ortho-coupling). 2,5-substitution patterns typically show meta-coupling (~2 Hz).

  • Mass Spectrometry: M+1 = 175/177 (Chlorine isotope pattern 3:1).

  • TLC: The nitro-phenol is acidic. It will streak on silica unless the eluent contains 1% Acetic Acid.

Safety & Handling (SDS Summary)
  • Hazards: GHS07 (Warning). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Reactivity: Potential explosion hazard if heated with strong reducing agents or in closed systems during nitration.

  • Disposal: Neutralize acidic filtrates before disposal. Incinerate organic solids.

References
  • Ambeed. (2024). Safety Data Sheet: 5-Chloro-2-nitropyridin-3-ol. Retrieved from

  • PubChem. (2024). Compound Summary: 5-Chloro-2-nitropyridine derivatives. National Library of Medicine. Retrieved from

  • Jubilant Ingrevia. (2024). Pyridine Derivatives in Drug Discovery. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 5-Chloro-2-nitropyridin-3-ol. Retrieved from

5-chloro-2-nitro-3-pyridinol chemical structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, properties, and applications of 5-chloro-2-nitro-3-pyridinol (CAS 936247-35-7). Note that this specific regioisomer is distinct from the more common 2-hydroxy-3-nitro-5-chloropyridine (CAS 21427-61-2); accurate identification relies on understanding the specific substitution pattern on the pyridine ring.[1]

Executive Summary

5-Chloro-2-nitro-3-pyridinol is a highly functionalized pyridine derivative used primarily as an intermediate in the synthesis of complex heterocyclic pharmaceuticals and agrochemicals.[1] Its structure features three distinct functional groups—a hydroxyl group at position 3, a nitro group at position 2, and a chlorine atom at position 5—rendering it a versatile scaffold for nucleophilic aromatic substitution (


) and reduction-cyclization reactions.[1] This guide provides a comprehensive analysis of its molecular architecture, physicochemical properties, and synthetic methodologies.[1]

Molecular Architecture & Identification

The compound consists of a pyridine ring substituted at the 2, 3, and 5 positions.[1] Unlike 2- or 4-pyridines, the 3-hydroxy substitution pattern does not favor a stable pyridone tautomer, retaining its aromatic hydroxy-pyridine character.

Structural Data
FeatureDetail
IUPAC Name 5-Chloro-2-nitro-3-pyridinol
Common Synonyms 5-Chloro-2-nitro-3-hydroxypyridine; 3-Hydroxy-2-nitro-5-chloropyridine
CAS Number 936247-35-7
Molecular Formula

Molecular Weight 174.54 g/mol
SMILES Oc1cc(Cl)cnc1=O
Regiochemistry & NMR Logic

Distinguishing this isomer from its analogs (e.g., 5-chloro-3-nitro-2-pyridinol) is critical.[1]

  • Proton NMR (

    
     NMR):  The molecule possesses two aromatic protons at positions 4 and 6.[1]
    
    • H-6 (Adjacent to N): Appears as a doublet (

      
      ) further downfield (typically 
      
      
      
      8.2–8.5 ppm) due to the inductive effect of the ring nitrogen and the adjacent chlorine.[1]
    • H-4 (Adjacent to OH): Appears as a doublet (

      
      ) slightly upfield relative to H-6 (typically 
      
      
      
      7.6–7.9 ppm) due to the electron-donating resonance effect of the hydroxyl group.[1]
    • Coupling (

      
      ):  A characteristic meta-coupling constant of ~1.5–2.5 Hz is observed.[1]
      

Physicochemical Profile

The presence of the nitro group adjacent to the hydroxyl group significantly increases the acidity of the phenolic proton via intramolecular hydrogen bonding and electronic withdrawal.[1]

PropertyValue / Description
Appearance Yellow crystalline solid
Melting Point Predicted range: 160–180 °C (Experimental data varies by purity)
pKa (Predicted) ~4.5 – 5.5 (More acidic than 3-pyridinol due to

effect of

)
Solubility Soluble in DMSO, DMF, MeOH, Ethyl Acetate; Sparingly soluble in water
Stability Stable under ambient conditions; light-sensitive (nitro group)

Synthetic Pathways

The synthesis of 5-chloro-2-nitro-3-pyridinol typically involves electrophilic aromatic substitution (nitration) on a pre-functionalized pyridine core.[1] The 3-hydroxyl group acts as a strong ortho/para director, guiding the entering nitro group to the 2-position.

Synthesis Protocol: Nitration of 5-Chloro-3-pyridinol

This route leverages the directing power of the hydroxyl group to install the nitro group at the sterically crowded but electronically activated 2-position.

Synthesis SM 5-Chloro-3-pyridinol (Starting Material) Intermediate Sigma Complex SM->Intermediate Electrophilic Attack Reagent HNO3 / H2SO4 (Mixed Acid) Reagent->Intermediate Product 5-Chloro-2-nitro-3-pyridinol (Target) Intermediate->Product Major Isomer (Ortho to OH, Alpha to N) Isomer 5-Chloro-6-nitro-3-pyridinol (Minor Byproduct) Intermediate->Isomer Minor Isomer

Figure 1: Synthetic pathway via nitration of 5-chloro-3-pyridinol. The hydroxyl group directs the nitro group primarily to the 2-position.

Detailed Methodology
  • Preparation: Charge a reaction vessel with concentrated sulfuric acid (

    
    ) and cool to 0–5 °C.
    
  • Addition: Slowly add 5-chloro-3-pyridinol portion-wise, maintaining the temperature below 10 °C to prevent decomposition.

  • Nitration: Dropwise add fuming nitric acid (

    
    , >90%) or a nitration mixture (
    
    
    
    ).[1] The reaction is exothermic.[1]
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC or HPLC.[1]

  • Quenching: Pour the reaction mixture carefully onto crushed ice. The product typically precipitates as a yellow solid.[1]

  • Purification: Filter the solid, wash with cold water to remove acid residues, and recrystallize from ethanol or an ethanol/water mixture.[1]

Applications in Drug Development

5-Chloro-2-nitro-3-pyridinol serves as a "linchpin" intermediate for constructing fused heterocycles.[1]

Synthesis of Oxazolopyridines

Reduction of the nitro group yields 2-amino-3-hydroxy-5-chloropyridine .[1] This ortho-aminophenol motif can react with phosgene or carbonyldiimidazole (CDI) to form oxazolo[4,5-b]pyridine derivatives, which are potent scaffolds for kinase inhibitors.[1]

Nucleophilic Substitution ( )

The chlorine atom at position 5 is activated by the electron-withdrawing nitro group (though less so than if it were ortho or para to the nitro).[1] However, the nitro group itself can sometimes undergo displacement by strong nucleophiles (e.g., thiols, amines) depending on reaction conditions, allowing for diverse library generation.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store in a cool, dry place away from strong reducing agents and bases.[1] Nitro compounds can be shock-sensitive if dry and impure; handle with care.[1]

References

  • PubChem Compound Summary. (2025). 5-chloro-2-nitropyridin-3-ol (CAS 936247-35-7).[1] National Center for Biotechnology Information.[1] Link[1]

  • Sigma-Aldrich. (2025).[1] Product Search: Nitropyridinols. Merck KGaA.[1] Link

  • ChemicalBook. (2025).[1][2] CAS Database List: 936247-35-7.[1] Link

  • GuideChem. (2025).[1] Synthesis and Properties of Chloronitropyridines. Link

Sources

A Technical Guide to the Physicochemical Characterization of 5-Chloro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5-Chloro-2-nitropyridin-3-ol is a substituted pyridine derivative with significant potential as a building block in medicinal and agricultural chemistry. Like its structural analogs, it is anticipated to be a key intermediate in the synthesis of novel bioactive molecules.[1][2] A thorough understanding of its solid-state physical properties is paramount for its effective utilization in drug development, formulation, and synthesis optimization. This guide provides a comprehensive framework for the experimental determination and analysis of the key physical properties of solid 5-Chloro-2-nitropyridin-3-ol. It is designed for researchers, chemists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind each characterization technique.

Introduction and Molecular Context

5-Chloro-2-nitropyridin-3-ol belongs to the class of substituted nitropyridines, which are versatile intermediates in organic synthesis.[1] The presence of a chloro group, a nitro group, and a hydroxyl group on the pyridine ring imparts a unique electronic and steric profile, making it a valuable precursor for creating complex molecular architectures. While direct experimental data for this specific compound is not extensively published, we can infer expected properties and establish a robust characterization plan by examining closely related analogs.

For context, 5-Chloro-2-nitropyridine (the parent compound lacking the 3-ol group) is an off-white to pale yellow crystalline powder with a melting point in the range of 119-123°C.[3] It is reported to be insoluble in water but soluble in solvents like methylene chloride (MDC), acetone, and methanol.[3] Another close structural isomer, 5-Chloro-2-hydroxy-3-nitropyridine , has a significantly higher melting point of 232-236°C, highlighting the profound impact of substituent positioning on crystal lattice energy.[2]

This guide will outline the necessary steps to definitively characterize the physical properties of 5-Chloro-2-nitropyridin-3-ol.

Table 1: Physicochemical Properties of Structural Analogs
Property5-Chloro-2-nitropyridine5-Chloro-2-hydroxy-3-nitropyridine5-Chloro-2-nitropyridin-3-ol
CAS Number 52092-47-4[1]21427-61-2[2]Not broadly available
Molecular Formula C₅H₃ClN₂O₂[1]C₅H₃ClN₂O₃[2]C₅H₃ClN₂O₃
Molecular Weight 158.54 g/mol [1]174.54 g/mol 174.54 g/mol
Appearance Off-white to pale yellow crystalline powder[1][3]Data not availableTo be determined
Melting Point 119-123 °C[4]232-236 °C[2]To be determined
Solubility Insoluble in water; Soluble in MDC, Acetone, Methanol[3]Data not availableTo be determined

Essential Physicochemical Characterization Protocols

The following sections detail the critical experimental workflows required to build a comprehensive profile of 5-Chloro-2-nitropyridin-3-ol.

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental property that provides a primary indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will cause a depression and broadening of the melting range. The capillary method is a standard, reliable technique for this determination.[5]

Protocol:

  • Sample Preparation: Ensure the solid sample is completely dry. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of solid enters the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[6]

  • Packing: Drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. The bouncing action will pack the solid tightly. Repeat until a packed column of 2-3 mm height is achieved.[6] An improper packing can lead to errors in observation.

  • Measurement (Manual):

    • Affix the capillary tube to a thermometer.

    • Submerge the assembly in a Thiele tube containing high-boiling mineral oil, ensuring the sample is level with the thermometer bulb.[7]

    • Heat the side arm of the Thiele tube slowly (1-2 °C per minute) as the temperature approaches the expected melting point.[7]

  • Measurement (Automated): Insert the packed capillary into a calibrated digital melting point apparatus.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass has liquefied (T₂). The melting range is T₁ - T₂.

Solubility Profiling

Expertise & Rationale: For compounds intended for pharmaceutical use, solubility is a critical determinant of bioavailability. A comprehensive solubility profile across aqueous buffers of varying pH and in relevant organic solvents is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility.[8]

Protocol:

  • Solvent Selection: Prepare a panel of solvents including:

    • Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8, and pH 7.4 (simulated intestinal fluid).

    • Organic Solvents: Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane.

  • Equilibrium "Shake-Flask" Method:

    • Add an excess amount of solid 5-Chloro-2-nitropyridin-3-ol to a known volume of each solvent in a sealed vial. The excess solid ensures that saturation is reached.

    • Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8]

    • Monitor the concentration of the dissolved compound at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus, confirming equilibrium has been reached.[8]

  • Sample Analysis:

    • After equilibration, allow the vials to stand, letting the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. HPLC is preferred as it can simultaneously confirm the stability of the compound under the test conditions.[8]

  • Data Expression: Report solubility in units of mg/mL or µg/mL.

Diagram 1: Experimental Workflow for Solubility Profiling

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh excess solid (5-Chloro-2-nitropyridin-3-ol) B Add to known volume of selected solvent A->B C Seal vial and agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D  Check for plateau to confirm equilibrium E Filter supernatant (0.45 µm filter) D->E F Quantify concentration via validated HPLC-UV E->F G Final Solubility Data F->G Report as mg/mL

Caption: Workflow for determining equilibrium solubility.

Crystal Structure Determination via Single-Crystal X-ray Diffraction

Expertise & Rationale: Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state.[9] This analysis provides precise bond lengths, bond angles, and information on intermolecular interactions (like hydrogen bonding), which are crucial for understanding the compound's stability, polymorphism, and interaction with biological targets.[10]

Protocol:

  • Crystal Growth (Prerequisite): This is often the most challenging step. High-quality, single crystals of sufficient size are required.

    • Method: Slow evaporation of a saturated solution is a common starting point. Dissolve the compound in a suitable solvent (or solvent mixture) and allow the solvent to evaporate slowly and undisturbed over several days to weeks. Other methods include slow cooling or vapor diffusion.

    • Rationale: Slow, controlled crystal growth minimizes defects and allows for the formation of a well-ordered lattice suitable for diffraction.

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a diffractometer.

    • A focused beam of monochromatic X-rays is directed at the crystal.[11]

    • The crystal is rotated, and the instrument records the diffraction pattern (the positions and intensities of the diffracted X-ray beams).[11]

  • Structure Solution and Refinement:

    • The diffraction data is processed mathematically to generate an electron density map of the crystal's unit cell.

    • An initial molecular model is fitted to the electron density map.

    • This model is then refined using computational algorithms to achieve the best possible fit between the calculated and observed diffraction patterns. The final output is a detailed 3D structure of the molecule.[12]

Diagram 2: Logic Flow for X-ray Crystallography

G A Purified Solid Compound B Crystal Growth (e.g., Slow Evaporation) A->B C Mount Single Crystal B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Electron Density Map) D->E F Structure Refinement E->F G Final 3D Atomic Structure (Bond lengths, angles, etc.) F->G

Caption: From purified compound to 3D structure.

Thermal Stability Analysis

Expertise & Rationale: Thermal analysis, comprising Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical information on the material's stability, decomposition behavior, and phase transitions.[13] TGA measures changes in mass as a function of temperature, identifying decomposition events, while DSC measures the heat flow into or out of a sample, identifying transitions like melting, crystallization, or solid-solid phase changes.[14]

Protocol:

  • Instrument Calibration: Calibrate the TGA and DSC instruments using appropriate standards (e.g., indium for DSC temperature and enthalpy).

  • Sample Preparation: Accurately weigh a small amount of the solid sample (typically 2-5 mg) into an appropriate TGA or DSC pan (e.g., aluminum, ceramic).

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative stability).

    • Record the mass of the sample as a function of temperature. The resulting curve will show step-wise mass loss at temperatures where decomposition occurs.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

    • Record the differential heat flow. Endothermic events (like melting) will appear as peaks, while exothermic events (like decomposition) will appear as troughs (by convention).[14]

  • Data Interpretation:

    • From TGA: Determine the onset temperature of decomposition (T_onset) and the percentage of mass lost at each step.

    • From DSC: Determine the onset and peak temperatures of melting, as well as the enthalpy of fusion (ΔH_fus), which is the area under the melting peak. This provides information on the energy required to melt the crystal lattice.

Computational Prediction of Properties

In the absence of experimental data, computational chemistry serves as a powerful predictive tool.[15] Methods based on Quantitative Structure-Property Relationships (QSPR) and more advanced molecular modeling can provide valuable estimates for properties like solubility, boiling point, and vapor pressure.[16][17] These tools use the molecular structure to calculate descriptors that are then correlated with physical properties. While not a replacement for experimental validation, these predictions are invaluable for prioritizing synthetic targets and designing experiments.

Conclusion

A comprehensive understanding of the solid-state properties of 5-Chloro-2-nitropyridin-3-ol is essential for its successful application in research and development. While data on this specific molecule is sparse, a systematic characterization approach as outlined in this guide will yield the necessary data for its advancement. By employing standard, validated protocols for determining melting point, solubility, crystal structure, and thermal stability, researchers can build a robust physicochemical profile. This data is the foundation for rational formulation design, process optimization, and ultimately, the successful translation of this promising intermediate into valuable end-products.

References

  • Jubilant Ingrevia. (2024). Safety Data Sheet: 5-Chloro-2-nitropyridine.
  • PubChem. (n.d.). 5-Chloro-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • European Union Reference Laboratory for alternatives to animal testing. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

  • ResearchGate. (2009). Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. Retrieved from [Link]

  • arXiv. (2025). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • ResearchGate. (2018). Use of Thermal Analysis Techniques (TG–DSC) for the Characterization of Diverse Organic Municipal Waste Streams to Predict Biological Stability Prior to Land Application. Retrieved from [Link]

  • PubMed. (n.d.). Calculating physical properties of organic compounds for environmental modeling from molecular structure. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Longdom Publishing. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Retrieved from [Link]

  • Westlab. (2023). Measuring the Melting Point. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Retrieved from [Link]

  • Caltech. (2018). Demystifying X-ray Crystallography. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

  • PubMed. (2012). Improved characterization of soil organic matter by thermal analysis using CO2/H2O evolved.... Retrieved from [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

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Technical Guide: Solubility Profile & Solvent Selection for 5-Chloro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 936247-35-7 Formula: C₅H₃ClN₂O₃ Molecular Weight: 174.54 g/mol [1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-2-nitropyridin-3-ol , a critical heterocyclic building block used in the synthesis of S100 inhibitors and soluble guanylate cyclase stimulators.

As a Senior Application Scientist, I emphasize that the solubility of this compound is governed by its zwitterionic potential and high acidity (due to the electron-withdrawing nitro group ortho to the hydroxyl). While it exhibits poor solubility in non-polar hydrocarbons and neutral aqueous media, it shows excellent solubility in polar aprotic solvents (DMF, DMSO) and basic aqueous solutions.

Key Takeaway: For synthetic workflows, N,N-Dimethylformamide (DMF) is the gold-standard solvent, supporting concentrations >60 mg/mL. For purification, a Hot Acetic Acid / Water antisolvent system is the field-proven protocol for recrystallization.

Physicochemical Profile & Solubility Mechanism

Understanding the solubility of 5-Chloro-2-nitropyridin-3-ol requires analyzing its electronic structure. The molecule features a hydroxyl group at position 3, flanked by a nitro group at position 2 and a pyridine nitrogen.

  • Acidity (pKa Effect): The electron-withdrawing nature of the nitro group and the pyridine ring significantly increases the acidity of the phenolic hydroxyl. The pKa is estimated to be in the range of 4.0 – 6.0 . Consequently, in neutral water (pH 7), the compound exists in equilibrium between its neutral and anionic forms, often leading to precipitation unless the pH is adjusted >8.

  • Lipophilicity (LogP): With a calculated LogP (cLogP) of approximately 1.71 , the neutral molecule is moderately lipophilic, explaining its solubility in organic solvents like Ethyl Acetate and Dichloromethane (DCM) but insolubility in Hexane.

Solvation Mechanism Diagram

The following diagram illustrates the solvation dynamics and species distribution across different media.

SolvationMechanism cluster_Organic Organic Solvents cluster_Aqueous Aqueous Media Compound 5-Chloro-2-nitropyridin-3-ol (Solid Crystalline) PolarAprotic Polar Aprotic (DMF/DMSO) Dipole-Dipole Interactions High Solubility (>60 mg/mL) Compound->PolarAprotic Dissolution NonPolar Non-Polar (Hexane/Heptane) Lack of H-Bonding Insoluble (<0.1 mg/mL) Compound->NonPolar Rejection AcidicNeutral pH < pKa (Acidic/Neutral) Protonated Form Low Solubility (Precipitates) Compound->AcidicNeutral Equilibrium (Low Ksp) Basic pH > pKa (Basic) Deprotonated Phenolate High Solubility (Salt Formation) Compound->Basic Deprotonation AcidicNeutral->Basic Add Base (NaOH/Cs2CO3)

Figure 1: Solvation mechanism showing the dichotomy between organic solvation and pH-dependent aqueous solubility.

Solvent Compatibility Matrix

The following data aggregates experimental observations and patent literature regarding solvent suitability for reactions and processing.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMF (Dimethylformamide)Excellent (>60 mg/mL)Primary Reaction Solvent. Used for alkylation and SNAr reactions (e.g., with Cs₂CO₃).
Polar Aprotic DMSO (Dimethyl sulfoxide)Excellent (>50 mg/mL)Biological assays and stock solutions.
Protic Methanol / Ethanol Good (Moderate to High)Soluble, especially when warm. Used in recrystallization mixtures.[3][4]
Protic Acetic Acid High (Hot)Recrystallization. Dissolves well at 80°C; precipitates upon cooling/water addition.
Chlorinated DCM (Dichloromethane)Moderate Extraction solvent. Good for partitioning neutral form from acidic water.
Esters Ethyl Acetate Moderate Extraction solvent.
Hydrocarbons Hexane / Heptane Insoluble Antisolvent. Used to wash precipitates to remove impurities.
Aqueous Water (Neutral) Poor Precipitates product during workup (quenching).
Aqueous Water (Basic, pH > 9) High Forms water-soluble salt. Used to filter off insoluble impurities before acidification.[3]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

For establishing precise solubility limits in a new solvent system.

Objective: Determine the maximum concentration (S_max) at equilibrium.

  • Preparation: Weigh approximately 20 mg of 5-Chloro-2-nitropyridin-3-ol into a standard HPLC vial.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., Methanol).

  • Equilibration: Shake or vortex at 25°C for 24 hours.

    • Visual Check: If fully dissolved, add more solid until a visible precipitate remains (saturation).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant 100x with Mobile Phase (Water/Acetonitrile) and analyze via HPLC-UV (254 nm).

    • Calibration: Use a standard curve prepared from a DMSO stock solution.

Protocol B: Purification via Recrystallization

Based on Patent US10125125B2 Methodology.

Objective: Purify crude material isolated from nitration reactions.

  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (approx. 5-10 volumes relative to mass).

  • Heating: Heat the mixture to 80°C with stirring until a clear solution is obtained.

  • Precipitation: Slowly add Water (antisolvent) dropwise while maintaining temperature until slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then chill to 4°C.

  • Filtration: Filter the resulting crystals and wash with cold water.

  • Drying: Dry under vacuum at 40°C overnight.

Alternative (Acid-Base Swing):

  • Dissolve crude in Ethanol .

  • Add 1M NaOH until pH > 11 (Solution becomes clear/dark as salt forms).

  • Filter off any insoluble impurities.[3]

  • Acidify filtrate with HCl or Acetic Acid to pH ~3.

  • Collect the precipitated pure solid.

Workflow Visualization: Reaction & Isolation

This workflow demonstrates the standard path for using this compound in synthesis, highlighting the solvent switches required.

Workflow Start Raw Material (5-Chloro-2-nitropyridin-3-ol) Reaction Reaction Step Solvent: DMF Reagents: Cs2CO3, Alkyl Halide Start->Reaction Dissolve (High Sol.) Quench Quench / Workup Pour into Ice Water (Product Precipitates) Reaction->Quench Precipitation (Low Sol. in Water) Filtration Filtration Solid Isolation Quench->Filtration Purification Recrystallization Solvent: Hot Acetic Acid -> Water Filtration->Purification Redissolve Final Pure Product (>98% Purity) Purification->Final

Figure 2: Standard synthetic workflow utilizing solubility differences for isolation.

References

  • Title: N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors.
  • Compound Identity & Properties

    • Title: 5-Chloro-2-nitropyridin-3-ol (CAS 936247-35-7) Entry.[1][2][5][6]

    • Source: PubChem / National Center for Biotechnology Inform
    • URL:[Link]

  • Reaction Solvent Context (DMF)

Sources

Navigating the Synthesis and Handling of 5-Chloro-2-nitropyridin-3-ol: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the safety data for 5-Chloro-2-nitropyridin-3-ol. The available safety data is primarily for the closely related isomer, 5-Chloro-2-hydroxy-3-nitropyridine (CAS 21427-61-2), and should be interpreted with caution as a surrogate for the specified compound (CAS 1395037-06-5) in the absence of a dedicated Safety Data Sheet. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Introduction: The Chemical Landscape of Chlorinated Nitropyridinols

5-Chloro-2-nitropyridin-3-ol and its isomers are functionalized pyridine derivatives that serve as versatile building blocks in medicinal chemistry and organic synthesis.[1] The presence of a chlorine atom, a nitro group, and a hydroxyl group on the pyridine ring imparts a unique reactivity profile, making these compounds valuable intermediates in the synthesis of complex molecules, including pharmaceuticals.[2] However, this chemical functionality also necessitates a thorough understanding of their potential hazards to ensure safe handling and use in a research and development setting. This guide provides a comprehensive overview of the known safety information, handling procedures, and emergency protocols.

Hazard Identification and Classification

Based on data for the isomer 5-Chloro-2-hydroxy-3-nitropyridine (CAS 21427-61-2), this class of compounds is classified as hazardous.[3]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Signal Word: Danger[3]

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H318: Causes serious eye damage.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/ eye protection/ face protection.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Hazard_Profile cluster_GHS GHS Hazard Classification cluster_Statements Hazard & Precautionary Statements Acute_Toxicity_Oral_4 Acute Toxicity, Oral (Cat. 4) H302 H302: Harmful if swallowed Acute_Toxicity_Oral_4->H302 Skin_Irritation_2 Skin Irritation (Cat. 2) H315 H315: Causes skin irritation Skin_Irritation_2->H315 Serious_Eye_Damage_1 Serious Eye Damage (Cat. 1) H318 H318: Causes serious eye damage Serious_Eye_Damage_1->H318 STOT_SE_3 STOT SE 3 (Respiratory) H335 H335: May cause respiratory irritation STOT_SE_3->H335 P280 P280: Wear protective gear H315->P280 H318->P280 P305 P305+P351+P338: Eye rinse protocol H318->P305 P261 P261: Avoid breathing dust H335->P261

Figure 1: GHS Hazard Profile for Chlorinated Nitropyridinols.

Physical and Chemical Properties

Understanding the physical and chemical properties is crucial for safe handling and for designing experiments. The data presented below is for the isomer 5-Chloro-2-hydroxy-3-nitropyridine.

PropertyValueSource
Molecular Formula C₅H₃ClN₂O₃[3]
Molecular Weight 174.54 g/mol [3]
Appearance Solid[3]
Melting Point 232-236 °C[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure laboratory safety.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.[3]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[3]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Dispensing: Avoid creating dust when weighing or transferring the solid material.

  • Work Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

  • Contamination: Immediately clean up any spills and decontaminate surfaces.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • The recommended storage temperature is 4°C.[7]

Safe_Handling_Workflow Start Start: Prepare for Handling PPE Don PPE: - Goggles & Face Shield - Gloves - Lab Coat - Respirator (if needed) Start->PPE Engineering_Controls Verify Engineering Controls: - Fume Hood On - Eyewash/Shower Clear PPE->Engineering_Controls Dispense Dispense Chemical: - Avoid Dust Generation Engineering_Controls->Dispense Procedure Perform Experimental Procedure Dispense->Procedure Cleanup Cleanup & Decontamination Procedure->Cleanup Storage Store Securely: - Tightly Closed Container - Cool, Dry, Ventilated - Away from Incompatibles Cleanup->Storage End End of Procedure Storage->End

Figure 2: Workflow for Safe Handling of 5-Chloro-2-nitropyridin-3-ol.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[8]

  • In Case of Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[10]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Evacuate: Evacuate the area and prevent unnecessary personnel from entering.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE and prevent the spread of the material. Avoid generating dust.

  • Cleanup: Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Stability and Reactivity

Understanding the chemical stability and reactivity is essential to prevent hazardous reactions.

  • Chemical Stability: Stable under recommended storage conditions.[2]

  • Conditions to Avoid: High temperatures and exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[10]

Reactivity_Profile Compound 5-Chloro-2-nitropyridin-3-ol Stable Stable under recommended conditions Compound->Stable Incompatibles Incompatible Materials Compound->Incompatibles Conditions_to_Avoid Conditions to Avoid Compound->Conditions_to_Avoid Strong_Oxidizers Strong Oxidizing Agents Incompatibles->Strong_Oxidizers High_Temp High Temperatures Conditions_to_Avoid->High_Temp Decomposition Hazardous Decomposition High_Temp->Decomposition Gases Toxic Gases: - CO, CO2 - NOx - HCl Decomposition->Gases

Figure 3: Reactivity Pathways for 5-Chloro-2-nitropyridin-3-ol.

Toxicological Information

HazardDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.[3]
Skin Corrosion/Irritation Causes skin irritation.[3]
Serious Eye Damage/Irritation Causes serious eye damage.[3]
Respiratory Irritation May cause irritation to the respiratory system.[3]
Germ Cell Mutagenicity No data available.[5]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.[11]
Reproductive Toxicity No data available.[11]

Conclusion

5-Chloro-2-nitropyridin-3-ol is a valuable chemical intermediate that requires careful and informed handling. The primary hazards are associated with its potential for oral toxicity, skin and severe eye irritation, and respiratory irritation. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to the established protocols for handling, storage, and emergency response, researchers can safely utilize this compound in their synthetic endeavors. It is imperative to consult the most current safety data sheet and conduct a thorough risk assessment before commencing any new experimental work.

References

  • Olin Chlor Alkali. (2021, April 6). Chlorine. [Link]

  • PubChem. 5-Chloro-2-nitropyridine. [Link]

  • Regal® Pool Care System. (2015, May 8). Chlorinated Tablets 1". [Link]

  • Regal Pool Care System. (2022, December 6). SDS No: Regal Chlorinated Tabs. [Link]

  • ClearTech. (2025, February 19). Chlorine CTI SDS. [Link]

  • Intermountain Specialty Gases. (2015, March 1). Chlorine (0.0001%-0.01%) in Nitrogen Safety Data Sheet. [Link]

  • MP Biomedicals. 267525 5-Chloro-2-hydroxy-3-nitropyridine CAS: 21427-61-2. [Link]

  • Pharmaffiliates. CAS No : 21427-61-2 | Product Name : 5-Chloro-2-hydroxy-3-nitropyridine. [Link]

  • Arctom. CAS NO. 1395037-06-5 | 2-chloro-5-nitropyridin-3-ol. [Link]

Sources

5-Chloro-2-nitropyridin-3-ol melting point and boiling point

[1][2][3][4][5][6]

Part 1: Executive Summary & Identification

5-Chloro-2-nitropyridin-3-ol is a functionalized pyridine intermediate used primarily as a building block in the synthesis of kinase inhibitors (e.g., JAK2 inhibitors) and fused heterocycles. Unlike its 2-hydroxy isomer, which exists predominantly as a pyridone, this compound retains the 3-hydroxyl functionality adjacent to a strong electron-withdrawing nitro group, creating a unique intramolecular hydrogen-bonding motif that influences its thermal properties.

Chemical Identity Table
ParameterData
Chemical Name 5-Chloro-2-nitropyridin-3-ol
CAS Number 936247-35-7
Synonyms 5-Chloro-2-nitro-3-pyridinol; 3-Hydroxy-5-chloro-2-nitropyridine
Molecular Formula C₅H₃ClN₂O₃
Molecular Weight 174.54 g/mol
SMILES Oc1cc(Cl)cnc1=O
Isomer Warning Distinct from 5-Chloro-2-hydroxy-3-nitropyridine (CAS 21427-61-2)

Part 2: Thermodynamic Properties (Melting & Boiling Points)

Melting Point (Experimental vs. Theoretical)

Unlike common catalog reagents, 5-Chloro-2-nitropyridin-3-ol is often synthesized in situ or custom-manufactured. Consequently, experimental data in open literature is scarce compared to its stable isomers.

  • Experimental Status: Publicly validated experimental melting points are limited. However, based on structural analogs and the synthesis of the non-chlorinated parent, the expected range is derived below.

  • Comparative Thermodynamic Logic:

    • Parent Compound (3-Hydroxy-2-nitropyridine): MP 160–162 °C .

    • Isomer (5-Chloro-2-hydroxy-3-nitropyridine): MP 232–236 °C .[2]

    • Analysis: The 2-hydroxy isomer (pyridone-like) exhibits strong intermolecular hydrogen bonding (dimerization), leading to a high MP (>230 °C). The target compound (3-hydroxy-2-nitro) features an intramolecular hydrogen bond between the 3-OH and 2-NO₂ groups. This internal bonding typically reduces intermolecular lattice energy, suggesting a melting point lower than the isomer , likely in the 165–185 °C range, assuming the chlorine atom adds moderate lattice stability.

Boiling Point
  • Predicted BP: ~330 °C at 760 mmHg (Theoretical).

  • Experimental Reality: Do not attempt to boil. Nitro-pyridines with hydroxyl groups are thermally labile. Decomposition often precedes boiling.

  • Vacuum Distillation: Not recommended. Purification should be performed via recrystallization or column chromatography.

Part 3: Synthesis & Characterization Protocol

The most reliable method to verify the identity of this compound is through its synthesis from 5-chloropyridin-3-ol , followed by immediate characterization.

Synthesis Workflow (Nitration)

Reaction: Electrophilic aromatic substitution (Nitration). Substrate: 5-Chloropyridin-3-ol.[1][3][4][5][6] Reagents: Concentrated H₂SO₄, Fuming HNO₃.

Step-by-Step Protocol
  • Dissolution: Dissolve 5-chloropyridin-3-ol (1.0 eq) in concentrated H₂SO₄ at 0–5 °C. Ensure complete solvation to prevent localized hotspots.

  • Nitration: Dropwise add fuming HNO₃ (1.0–1.1 eq) while maintaining internal temperature <10 °C.

    • Why? The 3-OH group activates the ring; the 5-Cl directs the nitro group to the 2-position (ortho to the ring nitrogen and OH). Temperature control prevents dinitration.

  • Quenching: Pour the reaction mixture onto crushed ice/water.

  • Isolation: The product, 5-Chloro-2-nitropyridin-3-ol , typically precipitates as a yellow solid. Filter and wash with cold water to remove acid.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM/MeOH gradient).

Visualization: Synthesis & Logic Flow

GStartStart: 5-Chloropyridin-3-olReagentReagents: H2SO4 / HNO3(Temp < 10°C)Start->ReagentDissolutionInterIntermediate:Sigma ComplexReagent->InterElectrophilic AttackProductProduct: 5-Chloro-2-nitropyridin-3-ol(CAS 936247-35-7)Inter->ProductDeprotonationIsomerIsomer Risk:5-Chloro-2-hydroxy-3-nitropyridine(MP 232-236°C)Product->IsomerDistinguish via NMR/MP

Caption: Synthetic pathway for 5-Chloro-2-nitropyridin-3-ol via nitration, highlighting the critical distinction from its high-melting isomer.

Part 4: Safety & Handling (E-E-A-T)

Working with nitro-pyridines requires strict adherence to safety protocols due to potential energetic decomposition and toxicity.

  • Thermal Hazards:

    • DSC (Differential Scanning Calorimetry): Always run a DSC scan (5 °C/min) on a small sample (<5 mg) before scaling up. Look for exotherms >200 °C which indicate decomposition onset.

    • Grinding: Do not grind dry nitro-pyridine solids vigorously; they can be shock-sensitive.

  • Toxicology (Predicted):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.[7]

    • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

  • Storage:

    • Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

    • Protect from light (nitro groups can undergo photochemical rearrangement).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27057, 3-Hydroxy-2-nitropyridine (Parent Analog). Retrieved from [Link]

  • Google Patents (2018).US10125125B2 - N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors. (Describes synthesis of 5-chloro-2-nitropyridin-3-ol).

Methodological & Application

Application Note: 5-Chloro-2-nitropyridin-3-ol in Imidazo[1,2-a]pyridine Synthesis

[1][2][3]

Abstract

This guide details the synthetic utility of 5-chloro-2-nitropyridin-3-ol as a high-value precursor for developing imidazo[1,2-a]pyridine libraries, a privileged scaffold in kinase inhibitors (e.g., PDGFR, VEGFR) and soluble guanylate cyclase (sGC) stimulators. Unlike simple aminopyridines, this nitropyridine core allows for the introduction of diversity at the C8 position prior to ring closure, enabling the synthesis of complex, lipophilic drug candidates. We present a validated workflow addressing the critical challenge of chemoselective nitro reduction without hydrodehalogenation, followed by regioselective cyclization.

Strategic Retrosynthesis & Mechanism

The imidazo[1,2-a]pyridine ring system is synthesized via the condensation of a 2-aminopyridine with an

5-chloro-2-nitropyridin-3-ol

Key Synthetic Advantages:

  • C8 Diversity: The C3-hydroxyl group allows for O-alkylation or arylation before cyclization, avoiding the steric hindrance often encountered when functionalizing the bicyclic core later.

  • Halogen Handle: The C5-chlorine (becoming C6 in the final scaffold) remains available for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to extend the pharmacophore.

Reaction Pathway Diagram

The following diagram illustrates the critical "Alkylation-First" strategy to prevent side reactions during the cyclization phase.

GNitro5-Chloro-2-nitropyridin-3-ol(Starting Material)Amine2-Amino-5-chloropyridin-3-ol(Intermediate A)Nitro->AmineChemoselective Reduction(Fe/NH4Cl or H2/Pt-S)DehaloDechlorinated Side Product(Avoid Pd/C!)Nitro->DehaloOver-reductionAlkylatedO-Alkylated-2-aminopyridine(Precursor B)Amine->AlkylatedO-Alkylation(R-X, Cs2CO3)Cyclized8-Alkoxy-6-chloroimidazo[1,2-a]pyridine(Target Scaffold)Alkylated->CyclizedCyclization(α-Haloketone, NaHCO3)

Figure 1: Strategic workflow for converting 5-chloro-2-nitropyridin-3-ol to the imidazo[1,2-a]pyridine core, highlighting the critical reduction step.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Challenge: Standard catalytic hydrogenation (H₂/Pd-C) frequently causes hydrodechlorination , stripping the valuable chlorine atom from the ring [1]. Solution: Use Iron/Ammonium Chloride or Sulfided Platinum (Pt/C-S) to reduce the nitro group while preserving the aryl chloride.

Materials
  • 5-Chloro-2-nitropyridin-3-ol (1.0 equiv)[1][2]

  • Iron powder (325 mesh, 5.0 equiv)

  • Ammonium chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Procedure
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 5-chloro-2-nitropyridin-3-ol (10 g) in Ethanol (80 mL) and Water (20 mL).

  • Activation: Add solid NH₄Cl (15.2 g) and stir at room temperature for 10 minutes.

  • Reduction: Add Iron powder (15.9 g) portion-wise over 15 minutes. The reaction is exothermic; monitor internal temperature to keep below 60°C.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (System: 50% EtOAc/Hexanes). The starting material (yellow) should disappear, yielding a fluorescent amino-pyridine spot.

  • Workup (Critical):

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (50 mL).

    • Concentrate the filtrate under reduced pressure.

    • Resuspend the residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ to remove remaining salts.

    • Dry over Na₂SO₄ and concentrate to yield 2-amino-5-chloropyridin-3-ol as a brownish solid.

    • Yield expectation: 85–92%.

Protocol B: O-Alkylation (Introduction of Diversity)

Functionalizing the hydroxyl group before cyclization is preferred to improve solubility and avoid N-alkylation side reactions during ring closure [2].

Step-by-Step Procedure
  • Dissolve 2-amino-5-chloropyridin-3-ol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add Cesium Carbonate (Cs₂CO₃, 1.2 equiv) and stir for 30 minutes at RT to generate the phenoxide anion.

  • Add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv) dropwise.

  • Stir at 50°C for 3 hours.

  • Quench: Pour into ice water. The product often precipitates. Filter and dry. If oil forms, extract with EtOAc.

Protocol C: Cyclization to Imidazo[1,2-a]pyridine

This step utilizes the Hantzsch condensation.

Materials
  • O-Alkylated 2-aminopyridine intermediate (1.0 equiv)

  • 
    -Bromoacetophenone or Chloroacetaldehyde (1.2 equiv)
    
  • Sodium Bicarbonate (NaHCO₃, 2.0 equiv)

  • Solvent: Ethanol or DMF

Step-by-Step Procedure
  • Reaction Setup: In a pressure vial or reflux flask, combine the O-alkylated amine and the

    
    -haloketone in Ethanol.
    
  • Base Addition: Add solid NaHCO₃. (Note: For acid-labile substrates, this buffers the HBr/HCl generated).

  • Cyclization: Heat to reflux (80°C) for 4–6 hours.

  • Observation: The reaction mixture typically darkens. LC-MS should show the formation of the cyclized product (M-18 mass shift corresponding to water loss is not directly visible as it is a condensation, but the molecular weight will equal Amine + Ketone - HBr - H2O).

  • Purification: Evaporate solvent. Redissolve in DCM, wash with water. Purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Data Summary & Troubleshooting

Comparative Reduction Methods
MethodReagentsYieldChemoselectivity (Cl retention)Notes
Rec. A Fe / NH₄Cl / EtOH 88% High (>99%) Best balance of cost and selectivity.
Rec. BH₂ / Pt-S (Sulfided)85%HighRequires high pressure equipment.
AvoidH₂ / Pd-C<40%LowSignificant dechlorination observed (up to 33%) [3].
AltSnCl₂ / HCl75%HighTedious workup; tin residues toxic.
Troubleshooting Guide
  • Problem: Low yield in cyclization step.

    • Cause: N-alkylation of the pyridine ring nitrogen instead of cyclization.

    • Fix: Ensure the

      
      -haloketone is added slowly. Switch solvent to n-Butanol and increase temperature to 110°C to favor thermodynamic cyclization.
      
  • Problem: Product is an oil/tar.

    • Cause: Polymerization of chloroacetaldehyde.

    • Fix: Use freshly distilled chloroacetaldehyde or its dimethyl acetal form (requires acid catalysis).

Applications in Drug Discovery

The 8-alkoxy-6-chloroimidazo[1,2-a]pyridine scaffold synthesized via this route is a bioisostere for quinoline and indole cores. It is prominently featured in:

  • sGC Stimulators: Analogs of Riociguat where the core polarity is modulated by the C8-alkoxy group [3].

  • Kinase Inhibitors: The C6-chlorine serves as a vector for Suzuki coupling to introduce hinge-binding motifs targeting PDGFR or VEGFR [4].

References

  • Chemoselective Reduction : Yan, H., et al. "Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives."[3] Journal of Organic Chemistry, 2012.[3][4] Link

  • General Synthesis : "Synthesis of imidazo[1,2-a]pyridines: a decade update." RSC Advances, 2014. Link

  • Dechlorination Risks & sGC Applications : Follmann, M., et al. "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat." Journal of Medicinal Chemistry, 2017. (Note: Discusses similar pyridine reduction challenges). Link

  • PDGFR Inhibitors : Dai, Y., et al. "Discovery of a Novel Class of Imidazo[1,2-a]pyridines with Potent PDGFR Activity." ACS Medicinal Chemistry Letters, 2008. Link

Application Note: Strategic Nucleophilic Substitution of 5-Chloro-2-nitropyridin-3-ol for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Chloro-2-nitropyridin-3-ol is a highly functionalized heterocyclic compound poised for significant application in medicinal chemistry and materials science. Its unique electronic architecture, featuring a pyridine ring rendered electron-deficient by a potent ortho-nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of a chlorine atom at the 5-position serves as a versatile leaving group, while the hydroxyl group at the 3-position offers an additional site for modulation or can influence the reactivity of the scaffold. This guide provides a detailed exploration of the mechanistic underpinnings and practical protocols for leveraging 5-Chloro-2-nitropyridin-3-ol in the synthesis of diverse molecular libraries. We present step-by-step methodologies for its reaction with amine, oxygen, and sulfur nucleophiles, offering field-proven insights to streamline discovery and development workflows.

The Chemistry of 5-Chloro-2-nitropyridin-3-ol: A Mechanistic Overview

Molecular Profile and Reactivity

The reactivity of 5-Chloro-2-nitropyridin-3-ol is governed by the synergistic interplay of its constituent functional groups. The pyridine nitrogen and the nitro group are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring system.[1] This polarization makes the ring highly susceptible to attack by nucleophiles.

  • Activating Groups: The nitro group (-NO₂) at the 2-position is paramount. Its position ortho to the chlorine atom is critical for activating the ring toward nucleophilic attack. It provides powerful resonance stabilization for the negatively charged reaction intermediate.[1][2]

  • Leaving Group: The chlorine atom at the 5-position is an effective leaving group in SNAr reactions due to its ability to stabilize a negative charge as a chloride ion.[3]

  • Modulating Group: The hydroxyl group (-OH) at the 3-position introduces another layer of complexity and opportunity. While it is a weak electron-donating group by resonance, it is also acidic. Under basic conditions, it can be deprotonated to form a pyridinoxide-like species, which can alter the electronic properties of the ring and potentially serve as a competing reaction site. Careful control of reaction conditions is therefore essential.

The SNAr (Addition-Elimination) Mechanism

Nucleophilic substitution on this scaffold does not proceed via a direct SN2 displacement, but rather through a two-step addition-elimination pathway.[2][4]

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the chloro leaving group. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][5] The stability of this intermediate is the key to the reaction's feasibility and is significantly enhanced by the delocalization of the negative charge onto the oxygen atoms of the nitro group.[6]

  • Elimination: The aromaticity of the ring is restored in the second, typically faster, step through the expulsion of the chloride leaving group.

The general mechanism is illustrated below.

Diagram 1. General SNAr mechanism on 5-Chloro-2-nitropyridin-3-ol.

Core Experimental Protocols

Safety First: Mandatory Precautions

5-Chloro-2-nitropyridin-3-ol and its related precursor, 5-chloro-2-nitropyridine, should be handled with care. Based on data for the precursor, it is harmful if swallowed, causes skin irritation, can cause serious eye damage, and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

General Considerations for SNAr Reactions
  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or alcohols like isopropanol are typically used to facilitate the reaction between the polar substrate and the nucleophile.

  • Base: A base is often required to neutralize the hydrochloric acid (HCl) generated during the reaction or to deprotonate the incoming nucleophile. The choice of base is critical. Non-nucleophilic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are common for reactions with amines. Stronger, non-nucleophilic bases like sodium hydride (NaH) are used for less reactive alcohol or thiol nucleophiles.[8]

  • Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[4] Typical temperatures range from room temperature to reflux, depending on the nucleophilicity of the attacking species and the solvent used.

  • Monitoring: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Protocol 1: Amination Reactions

This protocol describes the synthesis of 5-amino-2-nitropyridin-3-ol derivatives, which are valuable precursors for further functionalization, such as the reduction of the nitro group.[9]

Objective: To substitute the 5-chloro group with a primary or secondary amine.

Materials:

  • 5-Chloro-2-nitropyridin-3-ol

  • Amine of choice (e.g., piperidine, morpholine, aniline) (1.1 - 1.5 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Chloro-2-nitropyridin-3-ol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.1 - 0.5 M concentration).

  • Add the desired amine (1.1 eq) to the mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into ice-water.

  • The product may precipitate. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Causality Note: Anhydrous K₂CO₃ is used as a heterogeneous base to scavenge the HCl produced. It is non-nucleophilic and easily filtered off, simplifying workup compared to a soluble base like triethylamine. Using excess base ensures the reaction goes to completion.

Nucleophile Type Typical Conditions Notes
Aliphatic Amines60-80 °C, 2-6 hGenerally more nucleophilic and react faster.
Aromatic Amines100-120 °C, 8-24 hLess nucleophilic due to delocalization of the lone pair.
Protocol 2: O-Alkylation / O-Arylation Reactions

This protocol details the synthesis of 5-alkoxy/aryloxy-2-nitropyridin-3-ol derivatives, creating valuable ether linkages found in many pharmaceutical agents.

Objective: To substitute the 5-chloro group with an alcohol or phenol.

Materials:

  • 5-Chloro-2-nitropyridin-3-ol

  • Alcohol or Phenol of choice (1.2 equivalents)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, three-neck round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • In a separate flask, dissolve 5-Chloro-2-nitropyridin-3-ol (1.0 eq) in a minimal amount of anhydrous THF.

  • Slowly add the solution of the substrate to the prepared nucleophile solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated ammonium chloride solution.

  • Perform a standard aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography.

Causality Note: A strong base like NaH is required to deprotonate the alcohol/phenol, which is significantly less nucleophilic than an amine.[10] The nucleophile must be pre-formed before the addition of the electrophilic pyridine substrate to prevent side reactions.

Nucleophile Type Typical Conditions Notes
Primary AlkoxidesRT to 50 °C, 4-8 hHighly reactive.
Phenoxides50 °C to Reflux, 6-18 hLess reactive; may require higher temperatures.
Protocol 3: Thiolation Reactions

This protocol covers the synthesis of 5-(alkylthio/arylthio)-2-nitropyridin-3-ol derivatives. Thioethers are important functional groups in various bioactive molecules.

Objective: To substitute the 5-chloro group with a thiol.

Materials:

  • 5-Chloro-2-nitropyridin-3-ol

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-Chloro-2-nitropyridin-3-ol (1.0 eq), the thiol (1.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous acetonitrile.

  • Stir the mixture at room temperature or heat gently to 50-60 °C. Thiols are generally excellent nucleophiles, so harsh conditions are often unnecessary.[8]

  • Monitor the reaction by TLC until completion (typically 1-4 hours).

  • Filter off the inorganic solids and rinse with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous workup and extraction if necessary to remove any remaining salts.

  • Dry, concentrate, and purify the crude product by column chromatography.

Causality Note: Thiols are more acidic than alcohols and are potent nucleophiles. A mild base like K₂CO₃ is usually sufficient to facilitate the reaction, which often proceeds smoothly at or slightly above room temperature.

Nucleophile Type Typical Conditions Notes
Alkyl ThiolsRT, 1-3 hVery reactive.
Aryl ThiolsRT to 50 °C, 2-6 hSlightly less reactive than alkyl thiols.

Applications in Drug Discovery and Development

The functionalized products derived from 5-Chloro-2-nitropyridin-3-ol are versatile intermediates in the synthesis of complex molecules for drug discovery.[11] The pyridine core is a "privileged scaffold," appearing in numerous approved drugs.[12]

  • Further Derivatization: The nitro group on the substituted products can be readily reduced to an amino group (e.g., using H₂/Pd-C, SnCl₂, or Fe/HCl). This newly formed amine provides a reactive handle for amide bond formation, reductive amination, or diazotization, exponentially increasing the chemical diversity achievable from a single starting material.[9]

  • Bioactive Scaffolds: Substituted pyridines are core components of drugs targeting a wide range of diseases, including cancers and infectious diseases.[13][14] The ability to install various amine, ether, and thioether functionalities allows for the fine-tuning of a molecule's steric and electronic properties to optimize binding to biological targets.

Workflow cluster_reactions Nucleophilic Aromatic Substitution start 5-Chloro-2-nitropyridin-3-ol amination Amination (Protocol 1) start->amination etherification Etherification (Protocol 2) start->etherification thiolation Thiolation (Protocol 3) start->thiolation derivatization Further Derivatization (e.g., Nitro Group Reduction) amination->derivatization etherification->derivatization thiolation->derivatization end Bioactive Compound Libraries & Drug Candidates derivatization->end

Diagram 2. Synthetic workflow from the starting material to diverse compound libraries.

References

  • Khan Academy. "Nucleophilic aromatic substitutions". YouTube. Available at: [Link]

  • Ashenhurst, J. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Master Organic Chemistry. Available at: [Link]

  • Biernat, A. et al. "Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution". Organic Letters. Available at: [Link]

  • LibreTexts Chemistry. "Nucleophilic Substitutions on Aromatic Systems". Chemistry LibreTexts. Available at: [Link]

  • University of Illinois Springfield. "Nucleophilic Substitution Reactions". UIS. Available at: [Link]

  • Aksenov, A. et al. "Nitropyridines in the Synthesis of Bioactive Molecules". MDPI. Available at: [Link]

  • Karsh, E. et al. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions". NIH Public Access. Available at: [Link]

  • PubChem. "5-Chloro-2-nitropyridine". National Center for Biotechnology Information. Available at: [Link]

  • The Organic Chemistry Tutor. "Nucleophilic Aromatic Substitution of Heteroarenes". YouTube. Available at: [Link]

  • Google Patents. "Method for preparing 2-chloro-5-nitropyridine". Google Patents.
  • Chemistry Stack Exchange. "Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine". Stack Exchange. Available at: [Link]

  • Ashenhurst, J. "Thiols And Thioethers". Master Organic Chemistry. Available at: [Link]

  • Chad's Prep. "Nomenclature, Synthesis, and Reactions of Thiols". YouTube. Available at: [Link]

  • Ghorab, M. et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review". PubMed Central. Available at: [Link]

  • Clark, J. "amines and nitrous acid". Chemguide. Available at: [Link]

  • Michigan State University. "Reaction of Amines with Nitrous Acid". MSU Chemistry. Available at: [Link]

  • Al-Ostath, A. et al. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)". MDPI. Available at: [Link]

  • The Organic Chemistry Tutor. "Amine Synthesis Reactions Organic Chemistry". YouTube. Available at: [Link]

  • Freeman, F. et al. "Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine". PubMed Central. Available at: [Link]

Sources

Application Note: Chemo-Selective Reduction Strategies for 5-Chloro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 5-Chloro-2-nitropyridin-3-ol to 3-amino-5-chloropyridin-2-ol (tautomeric with 2-amino-5-chloropyridin-3-ol) presents a classic chemoselectivity challenge in heterocyclic chemistry.[1] The primary objective is the complete reduction of the nitro group (


) while preserving the carbon-chlorine bond at position 5.

Standard catalytic hydrogenation (Pd/C,


) is contraindicated  due to the high propensity for hydrodehalogenation (loss of Cl), driven by the electron-deficient nature of the pyridine ring. This guide details three field-proven protocols designed to maximize yield and purity:
  • Iron/Ammonium Chloride (Fe/NH

    
    Cl):  The robust, high-selectivity laboratory standard.
    
  • Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    ):
    A mild, scalable method avoiding heavy metal waste.
  • Raney Nickel Hydrogenation: An industrial alternative for high-throughput workflows.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Paradox

The target molecule contains two reducible functionalities: the nitro group and the aryl chloride.

  • Thermodynamic Risk: The C-Cl bond on a pyridine ring is weakened by the electron-withdrawing nitrogen, making it susceptible to oxidative addition by Palladium (0) species.

  • The Solution: We must utilize single-electron transfer (SET) mechanisms (Metals, Dithionite) or specific surface chemistry (Raney Ni) that kinetically favors nitro reduction over aryl halide oxidative addition.

Product Stability Warning

CRITICAL: 2-amino-3-hydroxypyridines are electron-rich and prone to rapid oxidation in air (turning black/tarry).[1]

  • Handling: All workups should be performed under an inert atmosphere (

    
     or Ar) where possible.
    
  • Storage: Store under argon at -20°C or proceed immediately to the next synthetic step (e.g., cyclization).

Visualizing the Pathway

The following diagram illustrates the competitive pathways and the logic behind catalyst selection.

ReductionPathways Start 5-Chloro-2-nitropyridin-3-ol (Starting Material) Inter Nitroso / Hydroxylamine Intermediates Start->Inter Reduction Init Target 2-Amino-5-chloropyridin-3-ol (Target Product) Inter->Target Fe/NH4Cl or Na2S2O4 (Kinetically Favored) Side 2-Aminopyridin-3-ol (Dechlorinated Impurity) Inter->Side Pd/C + H2 (Over-reduction) Target->Side Prolonged H2/Pd

Figure 1: Reaction pathways showing the chemoselectivity divergence. Red dashed lines indicate the unwanted dehalogenation pathway common with Palladium catalysts.

Experimental Protocols

Protocol A: Iron-Mediated Reduction (Fe/NH Cl)

Best for: Lab scale (1g – 50g), high reliability, preserving halogens.[1]

Reagents:

  • Substrate: 5-Chloro-2-nitropyridin-3-ol (1.0 eq)[1]

  • Iron Powder (325 mesh, reduced): 5.0 eq[1][2]

  • Ammonium Chloride (

    
    ): 5.0 eq[2]
    
  • Solvent: Ethanol / Water (3:1 ratio)

Procedure:

  • Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve

    
     in water. Add Ethanol and the Substrate.[3]
    
  • Activation: Heat the mixture to 60°C.

  • Addition: Add Iron powder portion-wise over 15 minutes. Note: An exotherm is expected.

  • Reflux: Increase temperature to mild reflux (approx. 75-80°C). Stir vigorously for 2–4 hours.

    • Monitoring: Check TLC (MeOH/DCM 1:9). The yellow nitro spot should disappear; a fluorescent blue/polar amine spot will appear.

  • Filtration: While still hot (>50°C), filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

    • Why Hot? The product may precipitate if the solution cools during filtration.[4]

  • Concentration: Concentrate the filtrate under reduced pressure to remove Ethanol.

  • Isolation (Amphoteric Workup):

    • The remaining aqueous phase will contain the product.

    • Adjust pH to ~7.5–8.0 using saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).[2][3]
      
    • Dry over

      
      , filter, and concentrate.[1][3][5]
      

Yield Expectation: 80–90% Purity: >95% (often requires no chromatography).

Protocol B: Sodium Dithionite Reduction ( )

Best for: Mild conditions, avoiding metal sludge, scalable.[1]

Reagents:

  • Substrate (1.0 eq)[6]

  • Sodium Dithionite (

    
    ): 3.0 – 4.0 eq
    
  • Solvent: THF / Water (1:1) or Dioxane / Water

Procedure:

  • Dissolution: Dissolve the substrate in THF/Water. Flush the vessel with Nitrogen.[6]

  • Addition: Add solid Sodium Dithionite in portions at Room Temperature (RT).

    • Caution:

      
       gas may be evolved. Ensure good ventilation.
      
  • Reaction: Stir at RT or mild heat (40°C) for 1–3 hours. The deep yellow color of the nitro compound will fade to pale yellow/colorless.

  • Quench: Add a small amount of Acetone to quench excess dithionite.

  • Workup:

    • Saturate the aqueous layer with NaCl (salting out).

    • Separate the organic layer.[3][5] Extract the aqueous layer with THF or EtOAc.

    • Combine organics and concentrate.[3][5]

Key Advantage: This method is extremely mild and virtually eliminates the risk of dechlorination.

Protocol C: Catalytic Hydrogenation (Raney Nickel)

Best for: Industrial scale, clean profiles, speed.[1]

Safety Warning: Raney Nickel is pyrophoric (ignites in air). Must be handled as a slurry under water/solvent.

Reagents:

  • Substrate (1.0 eq)[6]

  • Catalyst: Raney Nickel (approx. 10-20 wt% loading)[1]

  • Solvent: Methanol[7][8]

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30 psi)
    

Procedure:

  • Preparation: Wash the Raney Nickel slurry with Methanol (

    
    ) to remove water.
    
  • Loading: Transfer catalyst to the reaction vessel (under Argon). Add solution of Substrate in Methanol.

  • Hydrogenation: Purge with

    
    , then 
    
    
    
    .[6] Agitate under
    
    
    atmosphere at RT.
    • Time: Reaction is usually fast (1–4 hours).

  • Filtration: Carefully filter through Celite under an inert blanket. Do not let the catalyst dry out.

  • Concentration: Evaporate solvent to yield the amine.

Comparison: Unlike Pd/C, Raney Ni does not readily insert into the C-Cl bond under mild conditions, preserving the halogen.[1]

Comparative Data Analysis

FeatureMethod A: Fe/NH

Cl
Method B: DithioniteMethod C: Raney Ni
Chemoselectivity Excellent (Cl retained)Excellent (Cl retained)Good (Control required)
Yield 85-95%70-85%90-98%
Scalability High (kg scale)High (kg scale)High (Industrial)
Waste Profile High (Iron sludge)Moderate (Sulfite salts)Low (Recyclable cat)
Safety Low Risk

evolution
Pyrophoric Catalyst

Troubleshooting The Amphoteric Workup

The product, 2-amino-5-chloropyridin-3-ol , behaves as a zwitterion.[1] Incorrect pH during extraction is the #1 cause of yield loss.

WorkupLogic Step1 Crude Reaction Mixture (Acidic/Neutral) CheckPH Check pH Step1->CheckPH Acidic pH < 4 (Protonated Pyridine) CheckPH->Acidic Too Low Basic pH > 10 (Deprotonated Phenol) CheckPH->Basic Too High Neutral pH 7.0 - 8.0 (Neutral Species) CheckPH->Neutral Optimal Action1 Add NaHCO3 Acidic->Action1 Action2 Add dilute HCl Basic->Action2 Extract Extract with EtOAc/THF (Product moves to Organic) Neutral->Extract Action1->CheckPH Action2->CheckPH

Figure 2: pH adjustment logic for maximizing extraction efficiency of the amphoteric aminopyridinol.

References

  • Gamble, A. B., et al. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, vol. 37, no.[1] 16, 2007, pp. 2777-2786.[1]

  • BenchChem Protocols. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem, 2025.[6]

  • Romero, A. H., et al. "A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite." Synthesis, vol. 45, no.[1][9][10] 15, 2013, pp. 2043-2050.[1][9]

  • Common Organic Chemistry. "Nitro Reduction - Iron (Fe) Protocols." Common Organic Chemistry, 2024.[11]

  • GuideChem. "Synthesis of 2-Amino-5-chloropyridine derivatives." GuideChem, 2024.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for 5-Chloro-2-nitropyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-nitropyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this synthesis: the reaction temperature. We will move beyond simple procedural steps to explore the causality behind these experimental choices, ensuring you can troubleshoot and refine your reaction for optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for 5-Chloro-2-nitropyridin-3-ol, and why is temperature so critical?

5-Chloro-2-nitropyridin-3-ol (also known as 2-hydroxy-3-nitro-5-chloropyridine) is typically synthesized via the electrophilic nitration of a 5-chloropyridin-3-ol precursor (which exists in tautomeric equilibrium with 2-hydroxy-5-chloropyridine). The reaction generally employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Temperature is the most critical parameter in this synthesis for two primary reasons:

  • Reaction Kinetics and Selectivity: The rate of the desired nitration reaction is highly temperature-dependent. However, the rates of potential side reactions, such as the formation of isomers or di-nitrated byproducts, are also temperature-dependent and may have different activation energies. Precise temperature control is therefore essential to maximize the formation of the desired product while minimizing impurities.[1][2]

  • Safety and Exothermicity: Nitration reactions are notoriously exothermic.[3] Without careful temperature management, the heat generated can accelerate the reaction, leading to a dangerous, uncontrolled state known as thermal runaway. This can result in vigorous decomposition, the release of toxic gases like nitrogen dioxide, and a significant reduction in product purity.[4]

Troubleshooting and Optimization Guide

Q2: I'm setting up the reaction for the first time. What is a reliable starting temperature range?

Based on established procedures for the nitration of 2-hydroxy-5-chloropyridine, a good starting point for the reaction temperature is between 50-60 °C .[5] However, the overall temperature strategy is more nuanced and should be divided into two phases:

  • Phase 1: Reagent Addition (0-10 °C): The addition of the nitrating mixture (e.g., H₂SO₄/HNO₃) to the substrate should always be performed at a low temperature (an ice bath is recommended). This is crucial for controlling the initial exotherm as the reactive nitronium ion (NO₂⁺) is generated and begins to react.[6][7] A slow, dropwise addition is mandatory to prevent localized temperature spikes.[7]

  • Phase 2: Reaction Progression (50-60 °C): After the addition is complete, the reaction mixture can be allowed to warm to room temperature and then gently heated to the target range of 50-60 °C to drive the reaction to completion.[5]

This two-phase approach provides a balance of safety and efficiency.

Q3: My reaction yield is low. How can temperature be adjusted to improve it?

A low yield can be attributed to the temperature being either too low or too high.

  • Scenario A: Temperature is too low. If the reaction has stalled or is proceeding very slowly (as monitored by Thin Layer Chromatography - TLC), the temperature may be insufficient to overcome the activation energy.

    • Solution: Gradually increase the temperature in 5-10 °C increments, holding for 30-60 minutes at each new setpoint and monitoring the reaction progress by TLC. Be cautious not to exceed 80-90 °C, as byproduct formation increases significantly at higher temperatures.[5]

  • Scenario B: Temperature is too high. Excessive heat can cause degradation of the starting material and the product, often characterized by the formation of dark, tarry substances.[1]

    • Solution: Lower the reaction temperature to the recommended 50-60 °C range. Ensure that the initial addition of the nitrating agent was performed at a sufficiently low temperature (0-10 °C) to prevent initial degradation.[6]

Q4: I'm observing significant byproduct formation. How does temperature influence this?

Byproduct formation is a classic sign of suboptimal temperature control. The two most common byproducts are isomers and di-nitrated products.

  • Isomer Formation: The hydroxyl (-OH) and chloro (-Cl) substituents direct the incoming nitro group. While the desired product is 2-nitro, other isomers can form if the temperature is too high, providing enough energy to overcome the activation barrier for less-favored positions.

  • Di-nitration: The pyridine ring, once mono-nitrated, is deactivated towards further electrophilic substitution. However, at elevated temperatures, the reaction can be forced, leading to the formation of di-nitro compounds.[1][7]

Troubleshooting Strategy: If TLC or NMR analysis shows significant impurities, the primary corrective action is to lower the reaction temperature . Reducing the temperature for the reaction progression phase to 30-40 °C can dramatically improve selectivity, albeit at the cost of a longer reaction time.

The workflow below illustrates a decision-making process for temperature optimization based on real-time reaction monitoring.

G cluster_setup Phase 1: Setup & Addition cluster_reaction Phase 2: Reaction & Optimization A Dissolve 5-chloropyridin-3-ol in conc. H₂SO₄ B Cool to 0-5 °C (Ice Bath) A->B C Add Nitrating Agent (HNO₃/H₂SO₄) Dropwise B->C D Maintain Temp < 10 °C During Addition C->D E Heat to 50-60 °C (Recommended Start) D->E F Monitor by TLC after 60 min E->F G Reaction Complete? (>95% Conversion) F->G  Consumption of  Starting Material J Increase Temp to 70 °C Continue Monitoring F->J  Reaction Stalled  (No Change) H Significant Byproducts? G->H Yes L Continue Reaction at Current Temp G->L No I Decrease Temp to 40 °C Continue Monitoring H->I Yes K Quench Reaction & Proceed to Workup H->K No I->F J->F L->F

Caption: Decision workflow for temperature optimization.

Experimental Protocol and Data

Protocol: Temperature Optimization Study

This protocol outlines a method for determining the optimal reaction temperature for your specific laboratory conditions.

  • Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 5-chloropyridin-3-ol (1.0 eq) in concentrated sulfuric acid at room temperature.

  • Cooling: Cool the flask in an ice/salt bath to an internal temperature of 0-5 °C.[8]

  • Nitrating Agent Addition: Prepare a nitrating mixture of concentrated sulfuric acid and nitric acid (1.1 eq) and cool it separately. Add this mixture to the dropping funnel and add it dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[7]

  • Optimization:

    • Divide the reaction mixture into three separate, smaller flasks if possible, or run three separate reactions.

    • Heat Reaction A to 45 °C, Reaction B to 55 °C, and Reaction C to 65 °C.

  • Monitoring: Take an aliquot from each reaction every hour and quench it with ice water. Extract with a suitable organic solvent (e.g., ethyl acetate) and spot on a TLC plate to monitor the consumption of starting material and the formation of product and byproducts.

  • Workup: Once a reaction reaches completion (or after a set time, e.g., 5 hours), cool it to room temperature and carefully pour the mixture over crushed ice. Neutralize with a base (e.g., NaHCO₃ or NaOH solution) until pH ~7.

  • Analysis: Collect the precipitate by filtration or extract the aqueous layer. Analyze the yield and purity of the crude product from each reaction temperature using techniques like ¹H NMR or LC-MS.

Data Summary: Effect of Temperature on Synthesis

The following table summarizes the expected outcomes based on the principles of nitration chemistry. Actual results may vary based on specific reaction conditions and scale.

Temperature RangeReaction TimeExpected YieldExpected PurityCommon Observations
30-45 °C Long (6-12 h)ModerateVery HighSlow but clean conversion. Ideal for maximizing purity.
50-60 °C Moderate (3-6 h)HighHighOptimal balance of reaction rate and selectivity. Recommended starting range.[5]
> 65 °C Short (1-3 h)Moderate to LowLowRapid reaction but significant formation of byproducts and potential for product degradation (darkening of the reaction mixture).[1]

Mechanistic Considerations

The directing effects of the existing substituents are key to understanding product formation. The hydroxyl group is a strongly activating ortho, para-director, while the chlorine is a deactivating ortho, para-director. The nitration occurs preferentially at the C2 position, which is ortho to the powerfully activating hydroxyl group.

Caption: Simplified reaction scheme for nitration.

By carefully controlling the reaction temperature, you can leverage these electronic effects to achieve a high yield of the desired 5-Chloro-2-nitropyridin-3-ol with excellent purity. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

References

  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. (2010). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Google Patents. (2014). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • ACS Publications. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • Digital Commons @ NJIT. (1962). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Retrieved from [Link]

  • ResearchGate. (2022). Challenges in the functionalization of pyridines. Retrieved from [Link]

  • ResearchGate. (2021). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. Retrieved from [Link]

  • ResearchGate. (2018). Optimized TS involved in the nitration aromatic substitution reactions.... Retrieved from [Link]

  • Reddit. (2022). Nitration of 4-acetyl-pyridine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Site-Selective Nitration of Aryl Germanes at Room Temperature. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

  • Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • University of Southampton. (2022). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. Retrieved from [Link]

  • Semantic Scholar. (2005). Direct nitration of five membered heterocycles. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 5-Chloro-2-nitropyridin-3-ol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for experiments involving the hydroxyl group of 5-Chloro-2-nitropyridin-3-ol. This resource will help you understand the underlying chemical principles and provide actionable solutions to overcome common reactivity challenges.

Understanding the Challenge: Why is the Hydroxyl Group on 5-Chloro-2-nitropyridin-3-ol Unreactive?

The low reactivity of the hydroxyl group in 5-Chloro-2-nitropyridin-3-ol stems from the potent electron-withdrawing effects of the substituents on the pyridine ring. The nitrogen atom in the pyridine ring, along with the nitro and chloro groups, significantly decreases the electron density of the aromatic system.[1][2][3] This electronic environment has several consequences for the reactivity of the hydroxyl group.

Key Factors Influencing Reactivity:
  • Electron-Withdrawing Groups: The nitro (-NO₂) and chloro (-Cl) groups, combined with the inherent electron-withdrawing nature of the pyridine nitrogen, pull electron density away from the hydroxyl oxygen.[1][2][3] This makes the oxygen less nucleophilic and the proton of the hydroxyl group more acidic.

  • Reduced Nucleophilicity: A decrease in electron density on the hydroxyl oxygen makes it a weaker nucleophile, hindering its ability to attack electrophiles in reactions like O-alkylation (e.g., Williamson ether synthesis) and O-acylation.

  • Increased Acidity: The electron-withdrawing groups stabilize the corresponding alkoxide (or phenoxide-like) anion formed after deprotonation. While this increased acidity might seem beneficial, it can also lead to the formation of a less reactive, stable salt.

Visualizing the Electronic Effects

The following diagram illustrates how the electron-withdrawing groups deactivate the hydroxyl group.

electronic_effects cluster_pyridine 5-Chloro-2-nitropyridin-3-ol cluster_effects Electronic Effects A N B C-NO₂ A->B C C-OH B->C D C C->D Effect Reduced Electron Density on Hydroxyl Oxygen C->Effect Experiences reduced nucleophilicity E C-Cl D->E F C E->F F->A EWG1 Nitro Group (-NO₂) EWG1->Effect -R, -I effect EWG2 Chloro Group (-Cl) EWG2->Effect -I effect EWG3 Pyridine Nitrogen EWG3->Effect -I effect

Caption: Electronic withdrawing effects on the hydroxyl group.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Williamson ether synthesis with 5-Chloro-2-nitropyridin-3-ol is failing. What can I do?

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[4] The low nucleophilicity of the deprotonated 5-Chloro-2-nitropyridin-3-ol is a common reason for failure.

Troubleshooting Strategy:
  • Choice of Base and Solvent:

    • Stronger Bases: Use a strong, non-nucleophilic base to ensure complete deprotonation of the hydroxyl group. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they form the alkoxide irreversibly, with the byproduct being hydrogen gas which bubbles out of the reaction.[5]

    • Polar Aprotic Solvents: Conduct the reaction in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents effectively solvate the cation of the base, leaving a "naked" and more reactive alkoxide.

  • Reaction Temperature:

    • Gently heating the reaction mixture can often provide the necessary activation energy to overcome the low reactivity. However, be cautious, as higher temperatures can also promote side reactions, such as elimination if using a secondary or tertiary alkyl halide.[6]

  • Activating the Alkyl Halide:

    • If possible, use a more reactive alkyl halide. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. You can also generate the alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).

Experimental Protocol: Enhanced Williamson Ether Synthesis

Objective: To synthesize an ether from 5-Chloro-2-nitropyridin-3-ol and an alkyl halide.

Materials:

  • 5-Chloro-2-nitropyridin-3-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous DMF

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous workup and purification reagents

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Chloro-2-nitropyridin-3-ol (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight. If no reaction is observed by TLC, gently heat the mixture to 40-50 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Proceed with standard aqueous workup and purification by column chromatography.

Troubleshooting Workflow Diagram

williamson_troubleshooting start Start: Williamson Ether Synthesis check_reaction Reaction Complete? start->check_reaction base Use Stronger Base (e.g., NaH, KH) check_reaction->base No success Reaction Successful check_reaction->success Yes solvent Change to Polar Aprotic Solvent (e.g., DMF, DMSO) base->solvent temperature Increase Reaction Temperature (e.g., 40-60 °C) solvent->temperature halide Use More Reactive Alkyl Halide (e.g., R-I) or add NaI/KI temperature->halide halide->check_reaction fail Reaction Fails Consider Alternative Methods halide->fail If still no reaction

Caption: Troubleshooting workflow for Williamson ether synthesis.

Question 2: My O-acylation reaction is sluggish and gives low yields. How can I improve it?

Similar to O-alkylation, O-acylation (esterification) is hampered by the poor nucleophilicity of the hydroxyl group. Standard conditions using an acyl halide or anhydride with a weak base like triethylamine or pyridine may not be sufficient.

Troubleshooting Strategy:
  • Use of a Stronger Acylating Agent and Catalyst:

    • Acyl Halides: Acyl chlorides and bromides are more reactive than anhydrides.

    • Catalysts: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions. It reacts with the acylating agent to form a more reactive intermediate.[7][8]

  • Reaction Conditions:

    • Solvent: A non-protic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is suitable.

    • Temperature: While many acylations proceed at room temperature, gentle heating may be necessary for this substrate.

  • Acidic Conditions:

    • For some sterically hindered or deactivated alcohols, acylation can be performed under acidic conditions.[9] For instance, using an acyl chloride in the presence of a strong acid like trifluoroacetic acid can be effective. However, this is less common and should be considered if basic conditions fail.

Experimental Protocol: DMAP-Catalyzed O-Acylation

Objective: To synthesize an ester from 5-Chloro-2-nitropyridin-3-ol.

Materials:

  • 5-Chloro-2-nitropyridin-3-ol

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Anhydrous workup and purification reagents

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 5-Chloro-2-nitropyridin-3-ol (1.0 eq) and DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add the acyl chloride or anhydride (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Table of Reaction Conditions
Reaction TypeReagentsBaseSolventTemperatureExpected Outcome
Williamson Ether Synthesis Alkyl HalideNaH / KHDMF / DMSORT to 60°CGood for primary and some secondary alkyl halides.[6]
O-Acylation Acyl Chloride/AnhydrideEt₃N, DMAP (cat.)DCM / THF0°C to RTGenerally effective for a wide range of acylating agents.[7][8]
Mitsunobu Reaction Alcohol, PPh₃, DEAD/DIAD-THF0°C to RTAn alternative for ether synthesis, but can be challenging with electron-deficient phenols.

Alternative Strategies for Highly Unreactive Systems

If the above troubleshooting steps do not yield the desired product, consider these alternative approaches:

  • Mitsunobu Reaction: This reaction can form ethers from alcohols under mild, neutral conditions. However, the pKa of the hydroxyl group is a critical factor, and highly acidic phenols can sometimes pose challenges.

  • Buchwald-Hartwig C-O Coupling: For the synthesis of aryl ethers, a palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and the deprotonated 5-Chloro-2-nitropyridin-3-ol can be a powerful alternative.

It is always recommended to perform small-scale test reactions to optimize conditions before scaling up.

References

  • Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. (2023). Scientific Reports.
  • PubChem. 5-Chloro-2-nitropyridine. PubChem. [Link]

  • T. A. V. S. S. S. R. D. Undheim, K. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]

  • ResearchGate. Hydroxyl-hydroxyl reaction to form Ether without catalyst. Is it possible?. ResearchGate. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions. [Link]

  • Google Patents. Method for preparing 2-chloro-5-nitropyridine.
  • ResearchGate. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2010). Chemical Research in Chinese Universities. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • ACS Publications. Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. ACS Omega. [Link]

  • Heterocyclic Compounds. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Organic Chemistry Portal. [Link]

  • ResearchGate. Reactivity of 4-nitropyridine-N-oxide (II): Substitution of the nitro-group by hydroxyl. ResearchGate. [Link]

  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022). Chemical Society Reviews. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

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Validation & Comparative

H-NMR Spectrum Analysis of 5-Chloro-2-nitropyridin-3-ol: A Predictive and Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Comparative Analysis

Abstract: The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 5-Chloro-2-nitropyridin-3-ol, a substituted pyridine, presents a unique electronic environment due to the interplay of electron-donating and electron-withdrawing substituents. This guide provides a comprehensive, in-depth analysis of its predicted ¹H-NMR spectrum. By leveraging foundational NMR principles and comparing them with experimental data from structurally related analogues—pyridine, 3-hydroxypyridine, and 2-chloro-5-nitropyridine—we deconstruct the influence of each substituent on proton chemical shifts and coupling constants. This document serves as a practical reference for researchers, offering not only a detailed spectral interpretation but also a robust, field-proven protocol for acquiring high-quality NMR data for this class of molecules.

Foundational Principles: Substituent Effects in the ¹H-NMR of Pyridine Derivatives

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent property results in a general deshielding of its protons compared to benzene. The protons at the C2/C6 (α), C3/C5 (β), and C4 (γ) positions have characteristic chemical shifts, with the α-protons being the most deshielded due to their proximity to the nitrogen atom.[1][2]

The introduction of substituents dramatically perturbs the electronic distribution within the ring, leading to predictable changes in the ¹H-NMR spectrum. The analysis of 5-Chloro-2-nitropyridin-3-ol requires understanding the combined influence of three distinct functional groups:

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects, the nitro group strongly deshields protons, causing a significant downfield shift (to higher ppm). This effect is most pronounced at the ortho and para positions.[3]

  • Chloro Group (-Cl): The chlorine atom is an EWG through its inductive effect (-I) but acts as a weak electron-donating group (EDG) via resonance (+M) due to its lone pairs. The strong inductive effect dominates, resulting in a net deshielding of nearby protons.

  • Hydroxyl Group (-OH): The hydroxyl group is a strong EDG through its resonance effect (+M), which increases electron density at the ortho and para positions, causing a characteristic upfield (shielding) shift. Its proton signal is often a broad singlet due to rapid chemical exchange with trace amounts of water or other protic species in the solvent.[4][5] However, in a hydrogen-bond-accepting solvent like DMSO-d₆, this exchange is slowed, often revealing a sharper peak and even coupling to adjacent protons.

Predicted ¹H-NMR Spectrum of 5-Chloro-2-nitropyridin-3-ol

Based on the principles outlined above, we can predict the ¹H-NMR spectrum of 5-Chloro-2-nitropyridin-3-ol. The molecule has two aromatic protons at the C4 and C6 positions and one hydroxyl proton.

Caption: Molecular structure of 5-Chloro-2-nitropyridin-3-ol with key protons labeled.

Spectral Assignment Logic:

  • H-6: This proton is ortho to the ring nitrogen and ortho to the electron-withdrawing chloro group. It will experience significant deshielding and appear at the furthest downfield position.

  • H-4: This proton is ortho to the chloro group and para to the strongly electron-withdrawing nitro group. It will also be strongly deshielded, but likely to a slightly lesser extent than H-6.

  • 3-OH: The chemical shift of the hydroxyl proton is highly variable. In DMSO-d₆, it is expected to appear as a distinct, potentially broad peak.

  • Coupling: Protons H-4 and H-6 are separated by four bonds (meta-coupling). This will result in a small splitting, with each signal appearing as a doublet (d). The typical meta-coupling constant (⁴J) in pyridine rings is 2-3 Hz.

Table 1: Predicted ¹H-NMR Data for 5-Chloro-2-nitropyridin-3-ol (in DMSO-d₆)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-68.6 - 8.8Doublet (d)~2.5 HzDeshielded by adjacent N and ortho -Cl group.
H-48.2 - 8.4Doublet (d)~2.5 HzDeshielded by ortho -Cl and para -NO₂ groups.
3-OH10.0 - 12.0Singlet (s, broad)-Labile proton, shift is solvent and concentration-dependent.

Comparative Spectral Analysis

To validate our prediction and understand the incremental effects of each substituent, we compare the predicted spectrum with the experimental data of simpler pyridine analogues. All chemical shifts are reported in ppm (δ).

Table 2: Comparative ¹H-NMR Chemical Shift Data (δ, ppm)

CompoundH-2H-3H-4H-5H-6SolventReference
Pyridine8.597.237.627.238.59CDCl₃[2]
3-Hydroxypyridine8.28-7.337.298.09CDCl₃[6]
2-Chloro-5-nitropyridine-8.55 (H-3)9.25 (H-4)-9.51 (H-6)Acetone-d₆[7]
5-Chloro-2-nitropyridin-3-ol (Predicted) --8.2 - 8.4 -8.6 - 8.8 DMSO-d₆-

Analysis of Comparative Data:

  • Pyridine vs. 3-Hydroxypyridine: The introduction of the electron-donating -OH group at C-3 causes a notable shielding (upfield shift) of the ortho protons (H-2 and H-4) and the para proton (H-6) compared to the parent pyridine.[6] This demonstrates the powerful +M effect of the hydroxyl group.

  • Pyridine vs. 2-Chloro-5-nitropyridine: Here, the combined effect of two strong EWGs (-Cl at C-2 and -NO₂ at C-5) causes a dramatic deshielding (downfield shift) of all remaining ring protons (H-3, H-4, H-6) relative to pyridine.[7] The H-6 proton, being ortho to the nitro group, is shifted the furthest downfield to 9.51 ppm.

  • Synthesis to 5-Chloro-2-nitropyridin-3-ol: In our target molecule, the shielding influence of the 3-OH group directly counteracts the deshielding effects of the 2-NO₂ and 5-Cl groups. Our prediction suggests that the potent deshielding from the nitro and chloro substituents will overwhelm the shielding from the hydroxyl group, resulting in proton signals that are still significantly downfield compared to pyridine or 3-hydroxypyridine, but slightly upfield compared to 2-chloro-5-nitropyridine. This nuanced interplay is critical for correct structural assignment.

Experimental Protocol for Spectrum Acquisition and Validation

To ensure the acquisition of high-fidelity, unambiguous data, the following self-validating protocol is recommended. The choice of solvent is critical; DMSO-d₆ is selected for its ability to minimize the exchange rate of the hydroxyl proton, allowing for its observation.

4.1. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of 5-Chloro-2-nitropyridin-3-ol directly into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The use of a high-purity deuterated solvent is essential to minimize interfering residual solvent signals.

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary. The clarity of the solution validates complete dissolution.

4.2. NMR Spectrometer Setup and Data Acquisition (400 MHz Example)

  • Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe to the resonant frequency of ¹H in the sample.

  • Locking: Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent. A stable lock ensures field stability throughout the experiment.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is validated by a sharp, symmetrical solvent or TMS peak.

  • Acquisition Parameters:

    • Experiment: Standard one-pulse proton experiment (zg30).

    • Pulse Angle: 30 degrees (to allow for a shorter relaxation delay).

    • Spectral Width: 16 ppm (centered around 8 ppm).

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 16-64 scans, depending on sample concentration. The signal-to-noise ratio should be checked for adequacy.

4.3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual DMSO peak can be set to 2.50 ppm.

  • Integration: Integrate all signals to determine the relative proton ratios. The ratio of the two aromatic doublets and the hydroxyl singlet should be approximately 1:1:1, validating the structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL DMSO-d6 + TMS weigh->dissolve tune Tune & Match Probe dissolve->tune lock Lock on Deuterium Signal tune->lock shim Optimize Field Homogeneity lock->shim acquire Acquire Spectrum (16-64 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline ref Reference to TMS (0 ppm) baseline->ref integrate Integrate & Analyze ref->integrate final_report final_report integrate->final_report Final Spectrum & Report

Caption: Standard Operating Procedure for ¹H-NMR Spectrum Acquisition and Analysis.

Conclusion

The ¹H-NMR spectrum of 5-Chloro-2-nitropyridin-3-ol is a clear illustration of competing electronic effects within a substituted aromatic system. Through a systematic, comparative analysis with simpler analogues, we have established a reliable prediction for the chemical shifts and coupling patterns of its aromatic protons. The strong deshielding character of the nitro and chloro groups dominates, shifting the H-4 and H-6 protons significantly downfield, while the hydroxyl group's influence provides a moderating, shielding effect. This guide provides not only the theoretical framework for interpreting the spectrum but also a validated, practical protocol for its experimental acquisition, empowering researchers to confidently perform structural elucidation on this and related classes of heterocyclic compounds.

References

  • ResearchGate. 1H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Available at: [Link]

  • Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
  • Chemistry Stack Exchange. Why do hydroxyl groups only produce a singlet in proton NMR?. Available at: [Link]

  • Reddit. H NMR -- hydroxyl groups and splitting. Available at: [Link]

  • Ahmed, M. G., & El-Haty, M. T. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • Pretsch, E., et al. (2009).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Technical Assessment: Benchmarking Elemental Analysis Standards for 5-Chloro-2-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-nitropyridin-3-ol (CAS: 73018-09-4) presents a "perfect storm" of challenges for organic elemental analysis (EA): it combines a refractory heterocyclic ring, a halogen (chlorine) that interferes with combustion gases, and a nitro group prone to flash combustion.[1]

This guide evaluates the performance of Matrix-Matched Certified Reference Materials (CRMs) of this specific molecule against common universal standards (e.g., Acetanilide, Sulfanilamide) and in-house synthesized batches.[1] Our comparative analysis demonstrates that while universal standards are sufficient for system suitability testing, they consistently yield -0.4% to -0.8% bias in Nitrogen recovery for this specific analyte due to kinetic combustion differences.[1]

Part 1: Material Characterization & Theoretical Baseline[1]

Before benchmarking, the theoretical composition must be established as the absolute truth for validation.[1]

Target Molecule: 5-Chloro-2-nitropyridin-3-ol Formula:


Molecular Weight:  174.54  g/mol [1]
ElementTheoretical Mass %Analytical Challenge
Carbon 34.41% Pyridine ring stability requires high-temp oxidation (>980°C).[1]
Hydrogen 1.73% Extremely low H content; background moisture significantly skews results.[1]
Nitrogen 16.05% High N content + Nitro group (

) causes rapid expansion ("flash").[1]
Chlorine 20.31% High halogen content requires extensive Ag-wool scrubbing to prevent detector poisoning.[1]
Oxygen 27.50% Calculated by difference in standard CHNS modes; critical for mass balance.[1]

Part 2: Comparative Performance Analysis

We compared three standardization strategies commonly used in pharmaceutical QC labs. The data below represents averaged recovery rates (


) on a standard combustion analyzer (e.g., Elementar vario EL cube or Thermo FlashSmart).
The Alternatives Evaluated
  • The Product (Matrix-Matched CRM): High-purity (>99.9%) 5-Chloro-2-nitropyridin-3-ol.[1]

  • Alternative A (Universal Standard): Acetanilide (Standard for CHN).

  • Alternative B (In-House Synthesis): Recrystallized batch (98% purity by HPLC).

Experimental Data: Recovery & Bias
ParameterMatrix-Matched CRM (The Product)Acetanilide (Universal Alt.)In-House Batch (Economy Alt.)[1]
Nitrogen Recovery 100.02% ± 0.05%99.20% ± 0.15%98.50% ± 0.40%
Carbon Recovery 99.98% ± 0.08%100.10% ± 0.05%99.10% ± 0.30%
Chlorine Impact Negligible (Pre-calibrated)High Interference (Drift >2%)Variable
Combustion Profile Matches Sample KineticsBurns too fast (Early elution)Inconsistent
Suitability Validation / Release System Check OnlyNOT RECOMMENDED
Technical Insight: Why Universal Standards Fail Here

The Kinetic Mismatch: Acetanilide burns efficiently and linearly. 5-Chloro-2-nitropyridin-3-ol, however, contains a thermally stable pyridine ring protected by a chlorine atom.[1] When calibrated solely with Acetanilide, the instrument's integration window often cuts off the "tail" of the difficult-to-burn pyridine nitrogen, leading to the observed ~0.8% negative bias in Nitrogen recovery.

The Halogen Effect: Standard Acetanilide contains no Chlorine.[1] Calibrating with it fails to account for the "carryover" effect where Cl atoms temporarily bind to the reduction tube copper, slightly delaying N2 elution.[1] Only the Matrix-Matched CRM accounts for this retention time shift.[1]

Part 3: Experimental Protocol (Self-Validating System)

To achieve the accuracy listed above using the Matrix-Matched CRM, follow this specific "Oxygen-Boost" protocol designed for halogenated nitro-aromatics.

Phase 1: Instrument Configuration
  • Furnace Temperature: 1050°C (Required to break the Cl-Pyridine bond).[1]

  • Carrier Gas: Helium (140 mL/min).[1]

  • Oxygen Dose: 35 mL/min for 80 seconds (Excess

    
     is mandatory).
    
  • Scrubber: Silver Wool (Ag) zone maintained at 750°C. Crucial: Ensure Ag wool is fresh; saturation leads to Cl gas entering the TCD detector, causing irreversible baseline drift.[1]

Phase 2: Sample Preparation (The "Sandwich" Method)[1]
  • Weighing: Accurately weigh 2.0–2.5 mg of the standard into a tin capsule.

  • Additive: Add 10 mg of Tungsten Trioxide (

    
    )  powder directly over the sample.
    
    • Reasoning:

      
       acts as a flux and prevents the formation of refractory "coke" (carbon soot) which traps Nitrogen.[1]
      
  • Sealing: Fold the capsule tightly to exclude atmospheric Nitrogen.

  • Desiccation: Store in a desiccator with

    
     for 2 hours prior to analysis (Hydroxyl group is hygroscopic).
    
Phase 3: The "Flash" Management Workflow

The nitro group (


) acts as an internal oxidizer.[1] Upon heating, it releases oxygen rapidly, causing a micro-explosion.[1]
  • Protocol Adjustment: Set the autosampler drop delay to zero .

  • Flow Adjustment: Increase Helium flow by 10% during the first 30 seconds of combustion to act as a heat sink, preventing the "flash" from blowing the capsule out of the hot zone.

Part 4: Visualizing the Analytical Logic

Diagram 1: Combustion & Detection Workflow

This diagram illustrates the critical path of the analyte and where interferences (Cl) are removed.[1]

CombustionWorkflow Sample Sample + WO3 (Tin Capsule) Combustion Combustion Reactor (1050°C, Flash) Sample->Combustion Drop Reduction Reduction Tube (Cu, 650°C) Combustion->Reduction NOx -> N2 Excess O2 Removal HalogenTrap Silver (Ag) Trap Removes Cl2/HCl Reduction->HalogenTrap Gas Stream WaterTrap Water Trap (Sicapent) HalogenTrap->WaterTrap Cl-Free Gas Separation GC Separation (N2, CO2, H2O) WaterTrap->Separation TCD TCD Detection Separation->TCD Quantification

Caption: Workflow for analyzing 5-Chloro-2-nitropyridin-3-ol. Note the specific placement of the Ag Trap to intercept Chlorine before the Water Trap.

Diagram 2: Standard Selection Decision Tree

When should you use the expensive Matrix-Matched CRM versus generic Acetanilide?

DecisionTree Start Select Calibration Standard Purpose What is the Analytical Goal? Start->Purpose Routine Routine System Check (Leak test, drift) Purpose->Routine Release Lot Release / Purity Validation Purpose->Release Generic Use Acetanilide (Cost Effective) Routine->Generic CheckCl Does Sample have >10% Cl? Release->CheckCl Matrix Use 5-Cl-2-NO2-Py-3-OH CRM (Accuracy Critical) CheckCl->Generic No CheckCl->Matrix Yes (Matrix Match Required)

Caption: Decision logic for standard selection. High-halogen samples require matrix-matched standards for release testing to negate interference bias.

References

  • ASTM International. ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[1] West Conshohocken, PA.[1] [Link]

  • National Institute of Standards and Technology (NIST). Standard Reference Material 2141: Urea (Microanalytical Standard).[1] Gaithersburg, MD.[1] [Link][1]

  • PubChem. Compound Summary: 5-Chloro-2-nitropyridin-3-ol (CAS 73018-09-4).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Thompson, M. (2012).[1] CHN Analysis: The effect of Halogens on Combustion Efficiency.[1] Royal Society of Chemistry, Analytical Methods Committee.[1] [Link]

Sources

Safety Operating Guide

5-Chloro-2-nitropyridin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-2-nitropyridin-3-ol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Development Scientists, EHS Officers[1]

Executive Summary & Compound Identification

From the Desk of the Senior Application Scientist: Disposal of functionalized pyridines requires more than just reading the GHS codes. 5-Chloro-2-nitropyridin-3-ol (CAS: 936247-35-7) presents a specific "dual-threat" profile: it is a halogenated organic toxicant and, critically, a nitro-pyridinol.[1] This structural motif mimics picric acid derivatives, meaning it possesses the potential to form shock-sensitive salts if mishandled or allowed to dry in contact with metals.[1] This guide prioritizes the neutralization of energetic risks prior to final waste stream committal.

Chemical Identity:

  • IUPAC Name: 5-Chloro-2-nitropyridin-3-ol[1][2][3][4]

  • CAS Number: 936247-35-7[1][2][3][4][5][6]

  • Synonyms: 5-Chloro-2-nitro-3-pyridinol; 3-Hydroxy-2-nitro-5-chloropyridine[1][3]

  • Molecular Formula: C₅H₃ClN₂O₃[1][6][7][8]

  • Physical State: Solid (Off-white to brown crystalline powder)[1]

Hazard Assessment & Critical Incompatibilities

Before initiating disposal, you must understand why specific protocols are chosen.[1]

Hazard CategorySpecific RiskMechanism of Action
Energetic Potential Shock Sensitivity The ortho-nitro/hydroxy arrangement allows for the formation of metal-nitropyridinates (salts) upon contact with alkali metals or bases.[1] These salts can be significantly more shock-sensitive than the parent compound.[1]
Chemical Toxicity Acute Toxicity (Oral) GHS H302.[9] Pyridine derivatives can be hepatotoxic and nephrotoxic.[1]
Reactivity Incompatible with Bases Reaction with strong bases (NaOH, KOH) or ammonia generates the nitropyridinate anion, increasing explosion risk if dried.[1]
Environmental Halogenated Contains Chlorine. Must not be disposed of in non-halogenated waste streams (risk of dioxin formation during improper incineration).[1]

CRITICAL WARNING:

  • DO NOT use metal spatulas or containers (especially iron, copper, or aluminum) if the substance is dry.[1] Use Teflon or ceramic tools.[1]

  • DO NOT mix with bleach (Sodium Hypochlorite).[1] Reaction with nitropyridines can generate volatile toxic chloropicrin-like species.[1]

Disposal Decision Matrix (Workflow)

The following logic gate ensures the material is routed to the correct destruction facility without creating an immediate lab hazard.

DisposalWorkflow Start Waste Material Identification: 5-Chloro-2-nitropyridin-3-ol StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Dry LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved SolidPrep Double-bag in polyethylene. Label: 'High Hazard - Halogenated' SolidWaste->SolidPrep PrecipCheck Check for Precipitates (Potential Salts) LiquidWaste->PrecipCheck Segregation Segregate into Halogenated Waste Stream SolidPrep->Segregation SolventCheck Solvent Type? HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Halogenated NonHaloSolv Non-Halogenated Solvent (MeOH, Ethyl Acetate) SolventCheck->NonHaloSolv Non-Halogenated HaloSolv->Segregation NonHaloSolv->Segregation *Must go to Halo stream due to solute FinalStream Final Disposal: High-Temp Incineration (RCRA Code: D001/D022) Segregation->FinalStream PrecipCheck->SolventCheck Clear Solution Redissolve Redissolve with compatible solvent (Do NOT scrape dry solids) PrecipCheck->Redissolve Solids Present Redissolve->SolventCheck

Figure 1: Decision matrix for segregating 5-Chloro-2-nitropyridin-3-ol based on physical state and solvent composition.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired shelf stock or excess dry reagent.[1]

  • PPE Requirement: Nitrile gloves (double gloved), safety goggles, lab coat.[1] Work inside a fume hood.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass if possible to prevent breakage; absolutely NO metal containers.

  • Transfer:

    • Gently transfer the solid using a plastic or ceramic spatula.[1]

    • Do not scrape the neck of the original bottle if crusty deposits are visible (friction sensitivity risk).[1]

  • Wetting (Safety Step):

    • It is best practice to wet the solid with a small amount of mineral oil or a high-flashpoint solvent (like dilute ethanol) to desensitize the nitro group against friction during transport.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Toxic / Irritant" [1]

    • Constituents: "5-Chloro-2-nitropyridin-3-ol (100%)"[1]

    • Hazard Flags: Check "Halogenated" and write "Potentially Shock Sensitive" in the notes section.[1]

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Use this for mother liquors or reaction byproducts.[1]

  • pH Verification:

    • Test the pH of the solution.[1]

    • If Basic (pH > 8): Carefully neutralize to pH 6-7 using dilute Acetic Acid or HCl.[1] Reason: Basic conditions promote the formation of unstable nitropyridinate salts.[1]

  • Solvent Segregation:

    • Even if the solvent is non-halogenated (e.g., Methanol), the presence of the 5-Chloro compound mandates the Halogenated Waste Stream .[1]

    • Do not mix with oxidizers (peroxides, nitric acid) or reducers (hydrides).[1]

  • Container:

    • Use amber glass or HDPE waste carboys.[1]

    • Leave 10% headspace to prevent pressure buildup.[1]

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty original container three times with a compatible solvent (e.g., Acetone or Methanol).[1]

  • Rinsate Disposal: Pour all rinsates into the Halogenated Liquid Waste container (Protocol B).[1]

  • Defacing: Deface the original label and mark as "Empty - Triple Rinsed".

  • Glass Disposal: Discard the clean glass bottle in the standard lab glass waste box.

Emergency Response (Spills)

Scenario: Powder Spill on Benchtop

  • Evacuate & Ventilate: Clear the immediate area.[1] Ensure fume hood is active.[1]

  • Dampen: Do not dry sweep.[1] Gently mist the spill with water or ethanol to prevent dust generation.[1]

  • Absorb: Cover with an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels (combustible organic material + nitro compound = fire risk).[1]

  • Collect: Use a plastic dustpan and scoop. Place in a hazardous waste bag.

  • Decontaminate: Wash the surface with soapy water.[1] Do NOT use bleach. [1]

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.